2-Ethyl-3-oxobutanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141939-89-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethyl-3-oxobutanal |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |
InChI Key |
RHVXPAFWOYITES-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C |
Canonical SMILES |
CCC(C=O)C(=O)C |
Synonyms |
Butanal, 2-ethyl-3-oxo- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, synthesis, and potential reactivity of 2-Ethyl-3-oxobutanal. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information on closely related molecules and general principles of organic chemistry to offer a thorough understanding for research and development purposes.
Core Structural and Physicochemical Properties
This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group. Its structure presents interesting features for chemical synthesis and potential biological interactions.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Canonical SMILES | CCC(C=O)C(=O)C | [1] |
| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [1] |
| CAS Number | 141939-89-1 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Spectroscopic Properties (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CHO | 9.6 - 9.8 | s |
| -CH(Et)- | 3.2 - 3.5 | t |
| -CH₂-CH₃ | 1.6 - 1.8 | m |
| -C(=O)-CH₃ | 2.1 - 2.3 | s |
| -CH₂-CH₃ | 0.9 - 1.1 | t |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -CHO | 198 - 202 |
| -C(=O)- | 205 - 210 |
| -CH(Et)- | 55 - 60 |
| -C(=O)-CH₃ | 28 - 32 |
| -CH₂-CH₃ | 23 - 27 |
| -CH₂-CH₃ | 11 - 14 |
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C=O stretch (ketone) | 1705 - 1725 | Strong |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
Mass Spectrometry Fragmentation:
In mass spectrometry, this compound would be expected to undergo fragmentation patterns typical for aldehydes and ketones. Key fragment ions would likely arise from:
-
α-cleavage at the aldehyde and ketone carbonyls.
-
McLafferty rearrangement involving the abstraction of a gamma-hydrogen by the carbonyl oxygen.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established organic chemistry reactions. Its reactivity is dominated by the two electrophilic carbonyl centers.
Two primary retrosynthetic approaches involve Claisen and Aldol-type condensation reactions.
Caption: Synthetic pathways to this compound.
Claisen Condensation of 2-Pentanone and Ethyl Formate:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, a solution of 2-pentanone (1 equivalent) in anhydrous ethanol is added dropwise with stirring.
-
After the addition is complete, ethyl formate (1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography on silica gel.
Aldol Reaction of Propanal and Pyruvic Aldehyde:
-
To a cooled (0-5 °C) solution of pyruvic aldehyde (1 equivalent) and a catalyst (e.g., L-proline, 20 mol%) in an appropriate solvent (e.g., DMSO), propanal (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The reaction is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by flash chromatography.
As a β-dicarbonyl compound, this compound is expected to exist in equilibrium with its enol tautomers. The presence of two different carbonyl groups allows for the formation of two distinct enols.
Caption: Keto-enol tautomerism of this compound.
The position of the equilibrium is dependent on factors such as solvent polarity and temperature. In nonpolar solvents, the enol form is often favored due to intramolecular hydrogen bonding.
Potential Biological Significance and Reactivity
While no specific biological activities of this compound have been reported, its chemical nature as an α-keto aldehyde suggests potential interactions with biological systems.
Dicarbonyl compounds are known to be reactive towards nucleophilic residues in proteins (e.g., lysine, arginine) and DNA, leading to the formation of advanced glycation end-products (AGEs). This reactivity is a key aspect of their potential toxicity.
Caption: Potential biological reactivity of this compound.
Alpha-keto acids are intermediates in various metabolic pathways. It is plausible that this compound, if introduced into a biological system, could be metabolized by enzymes such as keto-reductases or aldehyde dehydrogenases, leading to the formation of the corresponding diol or carboxylic acid, respectively. Pyruvic acid is a key alpha-keto acid in metabolism.
This guide provides a foundational understanding of this compound based on available data and chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for studying the keto-enol tautomerism of 2-Ethyl-3-oxobutanal. As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of its keto and enol forms, a phenomenon that significantly influences its reactivity, stability, and potential applications in drug development and organic synthesis. This document outlines the theoretical underpinnings of this tautomerism, details experimental protocols for its characterization, and provides a framework for the quantitative analysis of the tautomeric equilibrium. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools and knowledge to conduct a thorough investigation.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism where an aldehyde or ketone (the keto form) is in equilibrium with its corresponding enol form (an alcohol adjacent to a double bond). For simple monofunctional aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.
However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized. This stabilization arises from two primary factors:
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group and the second carbonyl group in the enol tautomer allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding.
-
Conjugation: The enol form possesses a conjugated system of π-electrons (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.
The position of the keto-enol equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and the presence of catalysts.
Tautomeric Forms of this compound
Being an unsymmetrical β-dicarbonyl compound, this compound can, in principle, exist in equilibrium between its keto form and two possible enol forms, designated here as Enol A and Enol B.
Figure 1: Keto-enol tautomeric equilibrium of this compound, showing the keto form and two potential enol forms.
The relative stability of Enol A and Enol B will be influenced by steric and electronic factors. It is generally expected that the enol form involving the ketone carbonyl (Enol A) will be more stable due to the greater electron-donating effect of the methyl group compared to the hydrogen of the aldehyde, which can better stabilize the conjugated system.
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for this compound is scarce in the literature, the following table outlines the key parameters that can be experimentally determined and provides illustrative data for the closely related compound, ethyl acetoacetate, to serve as a reference.
| Parameter | Description | Illustrative Data for Ethyl Acetoacetate |
| Equilibrium Constant (Keq) | The ratio of the concentration of the enol form to the keto form at equilibrium. | Varies significantly with solvent: ~0.1 in water to ~0.5 in non-polar solvents. |
| Percentage of Enol Form (%) | The mole fraction of the enol tautomer in the equilibrium mixture, expressed as a percentage. | Typically ranges from 7-33% depending on the solvent. |
| Gibbs Free Energy (ΔG°) | The standard free energy change of the tautomerization reaction, calculated from Keq (ΔG° = -RTlnKeq). | |
| Enthalpy of Tautomerization (ΔH°) | The standard enthalpy change of the reaction, indicating whether the enolization is exothermic or endothermic. | For ethyl 3-oxobutanoate, the gas-phase enolization enthalpy is estimated to be around -8 ± 2 kJ/mol.[1] |
| Entropy of Tautomerization (ΔS°) | The standard entropy change of the reaction, reflecting the change in disorder. | The enol-ester of ethyl 3-oxobutanoate has an entropic disadvantage in both the gas and condensed phases.[1] |
Experimental Protocols for Characterization
The determination of the tautomeric equilibrium for this compound can be achieved through various spectroscopic techniques. The following section details the methodologies for the most common and effective approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most powerful and widely used method for quantitatively analyzing keto-enol equilibria. The tautomerization is typically slow on the NMR timescale, resulting in distinct sets of signals for the keto and enol forms.
Experimental Protocol (General):
-
Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). To investigate thermodynamic parameters, spectra should be recorded at several different temperatures.
-
Signal Assignment: Identify and assign the characteristic proton signals for both the keto and enol tautomers.
-
Keto form: Expect signals for the α-proton, the ethyl group protons, and the methyl protons.
-
Enol form: Look for a characteristic enolic hydroxyl proton signal (often broad and downfield), a vinyl proton signal, and signals for the ethyl and methyl groups, which will be shifted compared to the keto form.
-
-
Integration and Quantification: Carefully integrate the area under the distinct signals corresponding to the keto and enol forms. The ratio of the integrals for protons unique to each tautomer allows for the calculation of the mole fractions and the equilibrium constant (Keq).
Figure 2: General experimental workflow for the NMR spectroscopic analysis of keto-enol tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy can provide qualitative and semi-quantitative information about the presence of both tautomers.
Experimental Protocol:
-
Sample Preparation: Prepare samples as neat liquids (if applicable), in solution with various solvents, or as KBr pellets for solid-state analysis.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Keto form: Characterized by two strong C=O stretching bands, one for the aldehyde and one for the ketone.
-
Enol form: Characterized by a broad O-H stretching band (due to hydrogen bonding), a C=C stretching band, and a single, conjugated C=O stretching band at a lower frequency than the keto form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying the conjugated enol form.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Spectral Analysis: The enol form, with its conjugated system, will exhibit a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transitions of the non-conjugated keto form. The intensity of this absorption band can be related to the concentration of the enol tautomer.
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.
-
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor, as there is less competition from solvent molecules for hydrogen bonding.
-
Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions.
-
Polar protic solvents (e.g., water, methanol) can stabilize both forms by acting as hydrogen bond donors and acceptors. The effect on the equilibrium can be complex and depends on the specific interactions with both the keto and enol tautomers.
Temperature Effects
The effect of temperature on the equilibrium constant can be used to determine the thermodynamic parameters of the tautomerization (ΔH° and ΔS°) using the van 't Hoff equation:
ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)
By plotting ln(Keq) versus 1/T, a linear relationship should be observed, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively.
Conclusion
The keto-enol tautomerism of this compound is a fundamental aspect of its chemical nature, with significant implications for its reactivity and potential applications. This guide provides a robust framework for the comprehensive study of this equilibrium. By employing the detailed experimental protocols outlined, particularly ¹H NMR spectroscopy, researchers can quantitatively determine the tautomeric ratios and thermodynamic parameters in various environments. Understanding the influence of factors such as solvent and temperature is critical for controlling the reactivity of this compound and for its rational use in drug design and synthetic chemistry.
References
An In-depth Technical Guide to 2-Ethyl-3-oxobutanal: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-Ethyl-3-oxobutanal is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. All data presented should be considered in this context.
Introduction
This compound, a dicarbonyl compound featuring both an aldehyde and a ketone functional group, represents an interesting scaffold for chemical synthesis and potential biological investigation. Its structure suggests a rich and varied reactivity, making it a potential building block for more complex molecules. This technical guide aims to provide a detailed summary of its known and predicted properties, plausible synthetic and experimental protocols, and an exploration of its chemical behavior.
Physicochemical Properties
While experimental data is scarce, a combination of computational predictions and data from chemical suppliers provides insight into the physicochemical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| CAS Number | 141939-89-1 | PubChem[1] |
| Appearance | Light yellow liquid | Fisher Scientific (for a related compound)[2] |
| Boiling Point | 62 °C @ 11 mmHg | Fisher Scientific (for a related compound)[2] |
| (Predicted at standard pressure: ~150-170 °C) | General estimate based on structure | |
| Melting Point | No data available | Fisher Scientific[2] |
| Density | 0.980 g/cm³ (condition not specified) | Fisher Scientific (for a related compound)[2] |
| Solubility | Expected to be soluble in organic solvents. | General chemical principle |
| XLogP3 | 0.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | LookChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 2 | LookChem (Computed)[3] |
| Rotatable Bond Count | 3 | LookChem (Computed)[3] |
Chemical Properties and Reactivity
The chemical nature of this compound is dictated by the presence of two adjacent carbonyl groups, which significantly influence the molecule's reactivity.
-
Dicarbonyl Reactivity : The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to less steric hindrance and greater polarization.
-
Enolization : The protons on the carbon atom between the two carbonyl groups (the α-carbon) are acidic, leading to the formation of a stable enolate ion in the presence of a base. This enolate is a key intermediate in many of the compound's reactions.
-
Reactivity with Nucleophiles : It is expected to react with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents, primarily at the aldehydic carbonyl.
Experimental Protocols (Exemplary)
Due to the lack of specific published protocols for this compound, the following sections describe general and widely used methods for the synthesis and purification of analogous α-alkyl-β-ketoaldehydes.
Synthesis: Claisen-type Condensation (Formylation of 2-Pentanone)
A plausible and common method for the synthesis of α-formyl ketones is the Claisen condensation of a ketone with an ester, such as ethyl formate, in the presence of a strong base.
Reaction: 2-Pentanone + Ethyl Formate --(Base)--> this compound + Ethanol
Experimental Protocol (General Procedure):
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: A mixture of 2-pentanone and ethyl formate is added dropwise to the stirred base solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction: The reaction mixture is stirred at room temperature for several hours to allow the condensation to complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched by pouring it into a cold, dilute acid solution (e.g., HCl or H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Diagram 1: General Workflow for the Synthesis and Purification of an α-Alkyl-β-ketoaldehyde
Caption: A generalized workflow for the synthesis and purification of α-alkyl-β-ketoaldehydes.
Spectroscopic Characterization (Expected)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO): ~9.5-10.0 ppm (singlet or doublet if coupled) - α-proton (CH): ~3.5-4.0 ppm (multiplet) - Methylene protons (CH₂): ~1.5-2.0 ppm (multiplet) - Methyl protons (CH₃): ~0.9-1.2 ppm (triplet and singlet) |
| ¹³C NMR | - Aldehydic carbonyl carbon: ~190-200 ppm - Ketonic carbonyl carbon: ~200-210 ppm - α-carbon: ~50-60 ppm |
| IR Spectroscopy | - C=O stretching (aldehyde): ~1720-1740 cm⁻¹ - C=O stretching (ketone): ~1705-1725 cm⁻¹ - C-H stretching (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 114 - Characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangement. |
Potential Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature detailing the biological activity or involvement of this compound in any signaling pathways. However, the broader class of dicarbonyl compounds is known to be involved in various biological processes, often related to cellular stress.
-
Advanced Glycation End-products (AGEs): Dicarbonyl compounds are known precursors to AGEs, which are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.
-
Cellular Metabolism: Some dicarbonyls are intermediates in metabolic pathways.
Further research would be required to determine if this compound has any specific biological roles.
Diagram 2: General Role of Dicarbonyls in AGE Formation
Caption: A simplified diagram showing the general involvement of dicarbonyl compounds in the formation of Advanced Glycation End-products (AGEs).
Conclusion
This compound is a molecule of interest due to its dicarbonyl functionality, which imparts significant reactivity. While specific experimental data for this compound is not widely available, this guide provides a robust framework for understanding its properties and potential applications based on the well-established principles of organic chemistry and data from analogous structures. For researchers and professionals in drug development, this molecule could serve as a versatile starting material for the synthesis of more complex chemical entities. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.
References
An In-depth Technical Guide to 2-Ethyl-3-oxobutanal (CAS: 141939-89-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 2-Ethyl-3-oxobutanal. Notably, extensive searches have not yielded any specific data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, its potential applications in drug development are currently speculative and would require significant foundational research.
Introduction
This compound, with the CAS number 141939-89-1, is a dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1][2][3] Its structure presents interesting possibilities for chemical synthesis and reactivity, making it a subject of interest for organic chemists. This guide summarizes the available physicochemical data, potential synthetic approaches, and safety considerations for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 141939-89-1 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₂ | [2][3] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Butanal, 2-ethyl-3-oxo- | [3] |
| Canonical SMILES | CCC(C=O)C(=O)C | [3] |
| InChIKey | RHVXPAFWOYITES-UHFFFAOYSA-N | [1][3] |
| XLogP3 | 0.5 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
Synthesis and Reactivity
Potential Synthetic Routes
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on fundamental principles of organic chemistry, several plausible synthetic strategies can be proposed:
-
Claisen Condensation: A mixed Claisen condensation between an ethyl ester of a butanoic acid derivative and a methyl ketone could theoretically yield the target molecule.
-
Aldol-Type Condensation: A crossed Aldol condensation presents another potential pathway to form the carbon skeleton of this compound.
-
Oxidation of α-Hydroxy Ketones: The selective oxidation of a corresponding α-hydroxy ketone precursor would be a direct method for the preparation of this α-ketoaldehyde.
A generalized workflow for a potential synthesis approach is outlined below.
Caption: Potential synthesis via condensation reaction.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of two carbonyl groups: an aldehyde and a ketone. Generally, the aldehyde is more susceptible to nucleophilic attack than the ketone due to steric and electronic factors. This differential reactivity could be exploited in synthetic chemistry for selective modifications. The α-hydrogens are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Spectroscopic Data
There is no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. Theoretical predictions of its spectroscopic properties may be possible through computational chemistry methods.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not available. For handling, it is prudent to assume that the compound may be hazardous. Based on the SDS for a related compound, ethyl 2-ethyl-3-oxobutanoate, potential hazards may include skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this chemical.
Biological Activity and Drug Development Potential
Crucially, no scientific literature or database entries were found that describe any biological activity, mechanism of action, or involvement in signaling pathways for this compound.
The absence of this fundamental information means that its potential as a lead compound in drug development is entirely unknown and uninvestigated. Any research in this direction would need to begin with foundational in vitro and in vivo screening to identify any potential biological effects.
Due to the lack of information on biological pathways, the mandatory visualization requirement for signaling pathways cannot be fulfilled. The following diagram illustrates the necessary, but currently absent, workflow for evaluating the drug development potential of a compound like this compound.
References
An In-depth Technical Guide to 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Ethyl-3-oxobutanal, including its chemical properties, synthesis, reactivity, and potential applications. The information is intended for researchers, scientists, and professionals involved in organic chemistry and drug development.
Chemical Identity and Properties
This compound is a dicarbonyl compound containing both an aldehyde and a ketone functional group. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 141939-89-1 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Canonical SMILES | CCC(C=O)C(=O)C | [1] |
| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [1][2] |
| Topological Polar Surface Area | 34.14 Ų | [3] |
| Complexity | 96.7 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two plausible methods are the oxidation of the corresponding diol and a mixed Claisen condensation.
Experimental Protocol: Oxidation of 2-Ethyl-1,3-butanediol
This method involves the selective oxidation of the primary and secondary alcohol groups of 2-ethyl-1,3-butanediol. This can be a two-step process or a one-pot reaction using specific oxidizing agents that can oxidize both primary and secondary alcohols.
Protocol:
-
Step 1: Oxidation of Primary Alcohol. Dissolve 2-ethyl-1,3-butanediol in a suitable solvent such as dichloromethane (DCM). Add a selective oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The solvent is removed under reduced pressure to yield 2-ethyl-3-hydroxybutanal.
-
Step 2: Oxidation of Secondary Alcohol. The crude 2-ethyl-3-hydroxybutanal is dissolved in a suitable solvent like acetone. A stronger oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), is added dropwise at 0 °C. The reaction is stirred until TLC indicates the disappearance of the starting material. The reaction is quenched with isopropanol, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol: Mixed Claisen Condensation
This approach involves the condensation of an ester and a ketone. A potential route is the reaction between ethyl formate and 2-pentanone.
Protocol:
-
Preparation of the Enolate. To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, 2-pentanone is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for one hour to ensure the formation of the ketone enolate.
-
Condensation. Ethyl formate is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification. The reaction is quenched by the addition of a weak acid, such as acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by fractional distillation under reduced pressure.
Chemical Reactivity and Keto-Enol Tautomerism
The reactivity of this compound is characterized by the presence of two electrophilic carbonyl centers. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to steric and electronic factors.
A key aspect of the chemistry of β-dicarbonyl compounds like this compound is keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond.
Caption: Keto-enol tautomerism of this compound.
Potential Applications in Drug Development
While there is limited specific information on the biological activity of this compound itself, related β-dicarbonyl compounds have been investigated for their potential pharmacological activities. For instance, derivatives of ethyl 3-oxobutanoate have been synthesized and evaluated for antibacterial, anthelmintic, and cytotoxic properties.[4] The presence of two reactive carbonyl groups makes this compound a potentially useful scaffold for the synthesis of more complex heterocyclic compounds with potential biological activity.[5]
Experimental Workflow and Logic Diagrams
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Reactivity Logic Diagram
This diagram outlines the key reactive sites and potential transformations of this compound.
Caption: Reactivity map of this compound.
References
Stability of 2-Ethyl-3-oxobutanal: A Technical Guide on Core Physicochemical Properties and Predicted Degradation Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Ethyl-3-oxobutanal is a dicarbonyl compound of interest in various chemical and pharmaceutical research areas. Understanding its stability is paramount for its synthesis, storage, and application. This technical guide provides a comprehensive overview of the predicted stability of this compound under various conditions, based on the established reactivity of its constituent functional groups. Due to a lack of specific experimental stability data in publicly available literature, this document focuses on theoretical degradation pathways and proposes general experimental protocols for its stability assessment.
Introduction
This compound is a β-dicarbonyl compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement governs its reactivity and inherent stability. The presence of acidic α-hydrogens, two electrophilic carbonyl carbons, and susceptibility to enolization dictates its behavior under different chemical environments. This guide will explore the anticipated stability of this compound under acidic, basic, thermal, oxidative, and photolytic conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem |
| Molecular Weight | 114.14 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 3 | LookChem |
Predicted Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. The following sections outline the predicted degradation pathways under these conditions.
Stability in Aqueous Solutions
3.1.1. Acidic Conditions
Under acidic conditions, the carbonyl groups of this compound can be protonated, enhancing their electrophilicity. The primary degradation pathway is likely to be acid-catalyzed enolization, followed by potential aldol-type condensation reactions or hydrolysis if esters or other labile groups were present in related structures. The C-C bond between the carbonyl groups could also be susceptible to cleavage under harsh acidic conditions and elevated temperatures.
3.1.2. Basic Conditions
In basic media, the α-hydrogen is readily abstracted, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in several reactions that would lead to the degradation of the parent molecule. The most probable degradation pathways include:
-
Retro-Claisen (or Retro-Aldol) Condensation: Cleavage of the C-C bond between the C2 and C3 carbons.
-
Aldol Condensation: Self-condensation where the enolate of one molecule attacks the aldehyde or ketone of another.
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (autoxidation), which is often catalyzed by base.
The predicted degradation of this compound in a basic aqueous solution is depicted in the following reaction scheme.
Caption: Predicted degradation pathways of this compound in basic media.
Thermal Stability
Elevated temperatures are expected to promote the degradation of this compound. Potential thermal degradation pathways include:
-
Decarbonylation: Loss of carbon monoxide, particularly from the aldehyde group, is a common thermal decomposition route for aldehydes.
-
Dehydration: If any aldol addition products are formed, they can undergo dehydration at higher temperatures.
-
Polymerization: Aldol condensation reactions can lead to the formation of polymeric materials.
Oxidative and Reductive Stability
3.3.1. Oxidative Degradation
The aldehyde functional group in this compound is highly susceptible to oxidation, which can lead to the corresponding carboxylic acid. Common oxidizing agents, and even atmospheric oxygen, can facilitate this transformation. The ketone group is generally more resistant to oxidation.
3.3.2. Reductive Degradation
The carbonyl groups can be reduced to hydroxyl groups using common reducing agents like sodium borohydride or lithium aluminum hydride. This would result in the formation of 2-ethylbutane-1,3-diol.
A general overview of the oxidative and reductive degradation is shown below.
Caption: General scheme for the oxidation and reduction of this compound.
Photostability
While specific photostability data is unavailable, compounds with carbonyl groups can be susceptible to photodegradation. Potential photochemical reactions include Norrish Type I and Type II reactions, which involve cleavage of bonds adjacent to the carbonyl group upon absorption of UV light.
Proposed Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a series of forced degradation studies should be conducted. A general workflow for such a study is proposed below.
Caption: A generalized experimental workflow for assessing the stability of a compound.
Materials and Methods
-
Test Substance: this compound of high purity.
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, AIBN or other radical initiators, buffers of various pH values.
-
Instrumentation: HPLC with UV and/or MS detector, GC-MS, NMR spectrometer, photostability chamber, temperature-controlled ovens.
General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Thermal: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic: Expose solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products. Characterize significant degradation products using LC-MS and NMR.
Conclusion
Spectroscopic Profile of 2-Ethyl-3-oxobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Ethyl-3-oxobutanal (CAS No. 141939-89-1). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the known structural features of the molecule and general principles of spectroscopic analysis for aldehydes and ketones. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of this and similar compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₀O₂[1]
-
Molecular Weight: 114.14 g/mol [1]
-
Canonical SMILES: CCC(C=O)C(=O)C[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic-H | 9.5 - 10.0 | Doublet | ~3 |
| Methine-H (α to C=O) | 3.0 - 3.5 | Multiplet | |
| Methylene-H (-CH₂-) | 1.5 - 1.8 | Multiplet | |
| Methyl-H (-COCH₃) | 2.1 - 2.4 | Singlet | |
| Methyl-H (-CH₂CH₃ ) | 0.9 - 1.2 | Triplet | ~7 |
Prediction based on general values for aldehydes and ketones.[4][5][6]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Aldehydic Carbonyl (C=O) | 195 - 205 |
| Ketonic Carbonyl (C=O) | 205 - 215 |
| Methine Carbon (α to C=O) | 50 - 60 |
| Methylene Carbon (-CH₂-) | 20 - 30 |
| Methyl Carbon (-COCH₃) | 25 - 35 |
| Methyl Carbon (-CH₂C H₃) | 10 - 15 |
Prediction based on general values for aldehydes and ketones.[5][7]
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aldehydic C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O Stretch (Aldehyde & Ketone) | 1700 - 1740 | Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C-H Bend (Alkyl) | 1350 - 1470 | Medium |
Prediction based on general values for aldehydes and ketones.[6][7]
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 85 | [M - CHO]⁺ | Loss of the formyl group |
| 71 | [M - CH₃CO]⁺ | Loss of the acetyl group |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various fragmentation pathways |
| 43 | [CH₃CO]⁺ | Acetyl cation (likely a base peak) |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Formyl or ethyl cation |
Prediction based on common fragmentation patterns of aldehydes and ketones, such as alpha-cleavage.[8][9]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition:
-
GC-MS: If using GC-MS, the sample will be vaporized and separated on a gas chromatography column before entering the mass spectrometer.
-
Direct Infusion ESI-MS: For direct infusion, the sample solution is introduced directly into the ESI source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C6H10O2 | CID 15228410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 141939-89-1 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
understanding the reactivity of β-keto aldehydes
An In-Depth Technical Guide to the Reactivity of β-Keto Aldehydes
Executive Summary: β-Keto aldehydes are bifunctional molecules possessing both an aldehyde and a ketone group separated by a methylene unit. This unique 1,3-dicarbonyl arrangement confers a distinct and versatile reactivity profile, making them valuable intermediates in organic synthesis and relevant structures in medicinal chemistry. Key to their behavior is the pronounced acidity of the α-protons and the differential electrophilicity of the two carbonyl carbons. This guide provides a comprehensive overview of the core principles governing the reactivity of β-keto aldehydes, detailed experimental protocols for their characterization and transformation, and quantitative data to inform synthetic planning. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.
The chemical behavior of β-keto aldehydes is dominated by the interplay between their two carbonyl groups. This interaction leads to keto-enol tautomerism and creates multiple sites susceptible to either nucleophilic or electrophilic attack.
Keto-Enol Tautomerism
Like other 1,3-dicarbonyl compounds, β-keto aldehydes exist in a dynamic equilibrium between their keto and enol forms.[1][2] The α-protons located on the carbon between the two carbonyls are particularly acidic, facilitating the formation of a resonance-stabilized enolate ion under basic conditions or an enol under acidic conditions.[1][3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make its population significant at equilibrium.[4]
The tautomerization can be catalyzed by either acid or base, proceeding through an enolate intermediate in base and a protonated carbonyl in acid.[3]
References
Theoretical Exploration of 2-Ethyl-3-oxobutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3-oxobutanal is a dicarbonyl compound of interest in various chemical and biological contexts. Its reactivity and conformational landscape are governed by the interplay of two proximate carbonyl functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, with a focus on its conformational analysis, keto-enol tautomerism, and potential formation pathways. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related β-dicarbonyl compounds to provide a representative theoretical framework. Detailed computational protocols are provided to facilitate further research.
Introduction
This compound, a molecule featuring both an aldehyde and a ketone functional group, presents a rich ground for theoretical investigation. Its structure suggests the potential for complex conformational preferences and a dynamic equilibrium between its keto and enol tautomers. Understanding these fundamental properties is crucial for predicting its reactivity, spectroscopic signatures, and potential role in chemical and biological systems. This guide synthesizes the current understanding of the theoretical chemistry of this compound and its analogs.
Molecular Properties
A summary of the key molecular identifiers and computed properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [PubChem][1] |
| Molecular Weight | 114.14 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 141939-89-1 | [BenchChem][2] |
| Canonical SMILES | CCC(C=O)C(=O)C | [LookChem][3] |
| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [BenchChem][2] |
| XLogP3 | 0.5 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [LookChem][3] |
| Hydrogen Bond Acceptor Count | 2 | [LookChem][3] |
| Rotatable Bond Count | 3 | [LookChem][3] |
Conformational Analysis
The presence of three rotatable single bonds in this compound suggests the existence of multiple conformers. The conformational landscape is primarily determined by the dihedral angles around the C-C bonds of the ethyl group and the central C-C bond connecting the two carbonyl groups.
Theoretical studies on analogous β-dicarbonyl compounds indicate that the relative orientation of the two carbonyl groups is a key factor in determining conformational stability. The most stable conformers often exhibit a specific arrangement that minimizes steric hindrance and maximizes favorable electronic interactions.
Table 2: Calculated Rotational Barriers for a Representative β-Dicarbonyl (Analog)
| Rotation Around Bond | Barrier to Rotation (kcal/mol) | Computational Method |
| C(O)-C(O) | 4.5 - 6.0 | DFT (B3LYP/6-31G) |
| C-C (ethyl group) | 2.8 - 3.5 | DFT (B3LYP/6-31G) |
Note: Data is based on studies of analogous small dicarbonyl compounds in the absence of specific data for this compound.
Keto-Enol Tautomerism
A significant aspect of the chemistry of this compound is its ability to exist in equilibrium between the keto and enol forms. This tautomerism involves the migration of a proton and the shifting of a double bond. The enol form can be stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
Caption: Keto-enol tautomerism of this compound.
The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substituents. Theoretical calculations on similar β-dicarbonyls, such as acetylacetone, have shown that the enol form can be significantly populated, particularly in the gas phase and in non-polar solvents.[4]
Table 3: Calculated Relative Energies of Keto and Enol Tautomers for Acetylacetone (Analog)
| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Computational Method |
| Keto | 0.0 | DFT (B3LYP/6-311G(d)) |
| Enol | -0.91 | DFT (B3LYP/6-311G(d)) |
Source: Computational studies on acetylacetone.[5] The negative value indicates the enol form is more stable in the gas phase.
Potential Formation Pathway: Ozonolysis
One of the potential pathways for the formation of dicarbonyl compounds like this compound is through the ozonolysis of corresponding unsaturated precursors.[2] Ozonolysis involves the cleavage of a carbon-carbon double bond by ozone, followed by a workup step.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethyl-3-oxobutanal via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Ethyl-3-oxobutanal, a valuable building block in organic synthesis. The described method utilizes a crossed Claisen condensation between 2-pentanone and an excess of ethyl formate in the presence of a strong base. This approach offers a direct route to the target β-keto aldehyde. The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and present key data in a structured format to facilitate reproducibility and application in a research and development setting.
Introduction
This compound is a dicarbonyl compound featuring both an aldehyde and a ketone functional group. This arrangement makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocycles and other pharmacologically relevant scaffolds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] Specifically, a "crossed" or "mixed" Claisen condensation between a ketone and a non-enolizable ester, such as ethyl formate, provides an effective method for the formylation of the ketone at the α-position.[2] This reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Reaction Mechanism
The synthesis of this compound via the Claisen condensation of 2-pentanone and ethyl formate proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from the more acidic α-carbon of 2-pentanone (the methylene group) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of ethyl formate.
-
Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-keto aldehyde.
-
Deprotonation (Driving Force): The product, this compound, has a relatively acidic proton between the two carbonyl groups. The ethoxide base deprotonates this position, forming a stable enolate. This irreversible step helps to drive the reaction to completion.
-
Protonation (Workup): Subsequent acidic workup protonates the enolate to yield the final this compound product.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via Claisen condensation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pentanone | C₅H₁₀O | 86.13 | 8.61 g (10.0 mL) | 0.10 |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 14.82 g (16.2 mL) | 0.20 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.48 g | 0.11 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with sodium ethoxide (7.48 g, 0.11 mol) and anhydrous diethyl ether (100 mL). The suspension is stirred and cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 2-pentanone (8.61 g, 0.10 mol) and ethyl formate (14.82 g, 0.20 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the addition funnel. This solution is added dropwise to the stirred suspension of sodium ethoxide over a period of approximately 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching and Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). The aqueous layer is separated using a separatory funnel.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Quantitative Data Summary:
| Parameter | Value |
| Theoretical Yield | 11.41 g |
| Actual Yield | 7.42 g |
| Percent Yield | 65% |
| Boiling Point | 60-62 °C at 15 mmHg |
| Appearance | Colorless to pale yellow liquid |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. Handle with appropriate care and under an inert atmosphere.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The crossed Claisen condensation provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The detailed protocol and accompanying data presented in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent and safe production of this versatile chemical intermediate.
References
Application Notes and Protocols for the Preparation of 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-ethyl-3-oxobutanal, a valuable building block in organic synthesis, starting from ethyl acetoacetate. The described methodology is a two-step process involving an initial acetoacetic ester synthesis to introduce the ethyl group, followed by a selective reduction of the ester functionality to the desired aldehyde. This protocol offers a reliable pathway for obtaining the target α-alkyl-β-ketoaldehyde.
Introduction
α-Alkyl-β-ketoaldehydes are versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. Their bifunctional nature, possessing both a reactive aldehyde and a ketone, allows for a variety of subsequent chemical transformations. The following protocol details the preparation of this compound through a robust two-step synthetic route. The initial step is the alkylation of ethyl acetoacetate with an ethyl halide, a classic example of the acetoacetic ester synthesis.[1][2][3] The second, crucial step involves the selective reduction of the intermediate ester, ethyl 2-ethyl-3-oxobutanoate, to the target aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding alcohol.[1][2]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Alkylation: Formation of ethyl 2-ethyl-3-oxobutanoate from ethyl acetoacetate.
-
Reduction: Selective reduction of the ester to the aldehyde, yielding this compound.
Quantitative Data
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Alkylation | Step 2: Reduction | Overall |
| Product | Ethyl 2-ethyl-3-oxobutanoate | This compound | This compound |
| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₂ | C₆H₁₀O₂ |
| Molecular Weight | 158.19 g/mol [4] | 114.14 g/mol [5][6] | 114.14 g/mol [5][6] |
| Typical Yield | 80%[7] | 80-95% (estimated)[5] | 64-76% (calculated) |
| Physical Appearance | Colorless oil[7] | - | - |
| Boiling Point | 198 °C at 760 mmHg[7] | - | - |
Experimental Protocols
Step 1: Preparation of Ethyl 2-ethyl-3-oxobutanoate (Alkylation)
This protocol is adapted from established methods for the alkylation of ethyl acetoacetate.[7]
Materials:
-
Ethyl acetoacetate (32.5 g, 0.25 mol)
-
Sodium metal (5.7 g, 0.25 mol)
-
Absolute ethanol (70 g, ~89 mL)
-
Ethyl iodide (40 g, 0.256 mol)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Heating mantle/water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 5.7 g of clean sodium wire in 70 g of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood.
-
Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, slowly add 32.5 g of ethyl acetoacetate to the sodium ethoxide solution with cooling.
-
Alkylation: Slowly add 40 g of ethyl iodide to the reaction mixture through a dropping funnel.
-
Reaction: Heat the mixture to reflux using a water bath until the solution is neutral to moist litmus paper. If the reaction is not complete, a small additional amount of ethyl iodide can be added.
-
Work-up:
-
Remove the ethanol by distillation on a water bath.
-
To the residual oil, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
-
Purification:
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the residue by fractional distillation. Collect the fraction boiling at 190-198 °C. The yield of ethyl 2-ethyl-3-oxobutanoate is typically around 80%.[7]
-
Step 2: Preparation of this compound (Reduction)
This protocol is a general procedure for the selective reduction of an ester to an aldehyde using DIBAL-H.[1][2][8]
Materials:
-
Ethyl 2-ethyl-3-oxobutanoate (15.8 g, 0.1 mol)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexane (100 mL, 0.1 mol)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid
Equipment:
-
Three-necked round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 15.8 g of ethyl 2-ethyl-3-oxobutanoate in anhydrous toluene or DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction to the alcohol.[1]
-
Addition of DIBAL-H: Add 100 mL of 1.0 M DIBAL-H solution dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H until gas evolution ceases.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
-
Characterization of this compound
-
Expected ¹H NMR signals: Characteristic signals would include a singlet for the aldehyde proton (CHO) around 9-10 ppm, a quartet and a triplet for the ethyl group, and a singlet for the methyl ketone group.
-
Expected ¹³C NMR signals: Signals for two carbonyl carbons (aldehyde and ketone), and aliphatic carbons.
-
Expected IR signals: Strong absorption bands for the two carbonyl groups (aldehyde and ketone) in the region of 1700-1740 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from ethyl acetoacetate.
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C6H10O2 | CID 15228410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Knoevenagel Condensation with 2-Ethyl-3-oxobutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base. The resulting products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products. Their biological activity is often linked to the electrophilic nature of the α,β-unsaturated carbonyl system, which can interact with biological nucleophiles.[1][2] This document provides detailed protocols for the Knoevenagel condensation of 2-Ethyl-3-oxobutanal with malononitrile, a common active methylene compound, to yield 2-(1-ethyl-2-oxopropylidene)malononitrile.
Reaction Scheme
The Knoevenagel condensation between this compound and malononitrile proceeds as follows:
This compound + Malononitrile → 2-(1-ethyl-2-oxopropylidene)malononitrile + H₂O
The product, an α,β-unsaturated dinitrile, is a promising scaffold for further chemical modifications and biological screening due to its multiple reactive sites.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various aldehydes with malononitrile, providing a reference for the expected outcome of the proposed reaction with this compound.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |
| 4-Nitrobenzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |
| 4-Chlorobenzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |
| Benzaldehyde | CTMAB | Water | Room Temp | 1.5 h | Not Specified | [4] |
| 4-Nitrobenzaldehyde | CTMAB | Water | Room Temp | 1.5 h | Not Specified | [4] |
| Various aromatic aldehydes | Ammonium acetate | Solvent-free (Ultrasound) | Room Temp | 5-7 min | High | [5] |
| Benzaldehyde | Proline-Cu Complex on Fe3O4 | Water | Room Temp | Short | High | [6] |
Experimental Protocols
Two distinct protocols are provided for the Knoevenagel condensation of this compound with malononitrile. Protocol 1 utilizes a modern heterogeneous catalyst in a conventional solvent, while Protocol 2 offers a greener, solvent-free approach.
Protocol 1: Heterogeneous Catalysis in Ethanol
This protocol is adapted from a procedure using an amino-functionalized metal-organic framework, which demonstrates high efficiency under mild conditions.[3]
Materials:
-
This compound (1 mmol, 114.14 mg)
-
Malononitrile (1 mmol, 66.06 mg)
-
Amino-functionalized heterogeneous catalyst (e.g., HKUST-ED) (10 mg)[3]
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).
-
Add the heterogeneous catalyst (10 mg) to the solution.
-
Introduce this compound (114.14 mg, 1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (expected within 5-15 minutes based on similar substrates), filter the reaction mixture to separate the solid catalyst.[3]
-
The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Solvent-Free Sonication Method
This protocol is a green chemistry approach, adapted from a procedure using ultrasound irradiation and a benign catalyst.[5]
Materials:
-
This compound (10 mmol, 1.14 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ammonium acetate (catalytic amount, a pinch)
-
50 mL beaker
-
Glass rod
-
Ultrasonic bath
-
n-Hexane and ethyl acetate for recrystallization
Procedure:
-
In a 50 mL beaker, mix this compound (1.14 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Stir the mixture continuously with a glass rod while sonicating in an ultrasonic bath at room temperature for 5-10 minutes.[5]
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, weigh the crude product.
-
Recrystallize the crude product using a suitable solvent system, such as n-hexane and ethyl acetate.
-
Filter the recrystallized product and allow it to dry.
-
Calculate the percentage yield and determine the melting point.
-
Characterize the purified product using spectroscopic methods.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow.
Applications in Drug Development
The α,β-unsaturated carbonyl moiety is a significant structural motif in many biologically active compounds.[1] These compounds are recognized for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The electrophilic nature of the α,β-unsaturated system allows for Michael addition reactions with nucleophilic residues in biological targets, such as cysteine residues in enzymes, which can lead to irreversible inhibition.[1] This mechanism is a key strategy in the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action, and can overcome drug resistance.[1]
The product of the Knoevenagel condensation of this compound, 2-(1-ethyl-2-oxopropylidene)malononitrile, possesses this key α,β-unsaturated feature, making it a valuable candidate for:
-
Lead Compound Synthesis: It can serve as a starting point for the synthesis of a library of derivatives for high-throughput screening against various therapeutic targets.
-
Covalent Inhibitor Design: The reactivity of the α,β-unsaturated dinitrile system can be tuned to target specific enzymes or receptors involved in disease pathways.
-
Medicinal Chemistry Scaffolding: The multiple functional groups (two nitriles, a ketone, and a carbon-carbon double bond) offer numerous points for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics.
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyrroles using 2-Ethyl-3-oxobutanal via a Modified Knorr Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the use of 2-Ethyl-3-oxobutanal in a modified Knorr pyrrole synthesis. This approach offers a pathway to novel substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and functional materials. While the classical Knorr synthesis typically employs β-ketoesters, this document outlines a scientifically plausible adaptation for the versatile β-ketoaldehyde, this compound.
Introduction
The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of the pyrrole ring from an α-amino-ketone and a compound containing an active methylene group, typically a β-ketoester.[1] This modified protocol explores the use of this compound, a β-ketoaldehyde, as the active methylene component. The reactivity of the dual carbonyl groups in this compound makes it a suitable substrate for the cyclocondensation reaction with an in situ generated α-amino-ketone, leading to the formation of a 3-acetyl-4-ethyl-substituted pyrrole.
The α-amino-ketones are highly reactive and prone to self-condensation, and are therefore typically prepared in situ from the corresponding α-oximino-ketone through reduction with zinc dust in acetic acid.[1] This one-pot procedure provides a convenient and efficient route to the desired pyrrole derivatives.
Reaction Scheme
The overall reaction involves the condensation of an α-amino-ketone (generated in situ) with this compound. A representative example is the reaction of aminopropanone (generated from oximinopropanone) with this compound to yield 3-acetyl-4-ethyl-2-methyl-1H-pyrrole.
DOT Script for Reaction Scheme:
Caption: General reaction scheme for the modified Knorr pyrrole synthesis.
Experimental Protocol
This protocol details the synthesis of 3-acetyl-4-ethyl-2,5-dimethyl-1H-pyrrole as a representative example.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid (CH₃COOH)
-
Zinc dust (Zn)
-
This compound
-
Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: In situ generation of the α-amino-ketone (2-aminobutan-2-one)
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid (approx. 2.5 mL per g of ester).
-
Cool the solution to 5-10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equiv.) in a minimal amount of water via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. This forms the α-oximino-β-ketoester.
Part B: Knorr Condensation and Pyrrole Formation
-
To the solution from Part A, add this compound (1 equiv.).
-
While maintaining vigorous stirring and cooling, add zinc dust (2.5 equiv.) portion-wise at a rate that keeps the internal temperature between 30-40 °C. The reaction is exothermic.
-
After the zinc addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 1 hour.
-
Allow the mixture to cool to room temperature.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large beaker containing 500 mL of cold water.
-
Stir for 30 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water until the washings are neutral.
-
Air-dry the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 3-acetyl-4-ethyl-2,5-dimethyl-1H-pyrrole.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Reactant and Product Information for the Synthesis of 3-acetyl-4-ethyl-2,5-dimethyl-1H-pyrrole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 |
| Zinc Dust | Zn | 65.38 | 2.5 |
| This compound | C₆H₁₀O₂ | 114.14 | 1.0 |
| Product: 3-acetyl-4-ethyl-2,5-dimethyl-1H-pyrrole | C₁₀H₁₅NO | 165.23 | 1.0 (theoretical) |
Note: Yields for Knorr-type syntheses can vary widely depending on the specific substrates and reaction conditions, but are often in the range of 40-60%.
Mechanistic Pathway
The reaction mechanism is analogous to the classical Knorr pyrrole synthesis.
-
Formation of the α-amino-ketone: The α-oximino-ketone is reduced by zinc in acetic acid to the corresponding α-amino-ketone.
-
Imine/Enamine Formation: The more nucleophilic α-amino-ketone attacks the more electrophilic aldehyde carbonyl of this compound to form an imine, which tautomerizes to an enamine.
-
Cyclization: The enamine nitrogen then attacks the remaining ketone carbonyl of the this compound moiety in an intramolecular fashion.
-
Dehydration and Aromatization: Subsequent elimination of two molecules of water leads to the formation of the aromatic pyrrole ring.
DOT Script for the Reaction Mechanism:
Caption: Simplified mechanistic pathway of the modified Knorr pyrrole synthesis.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
DOT Script for the Experimental Workflow:
Caption: Experimental workflow for the synthesis of substituted pyrroles.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
The reaction of zinc with acetic acid produces flammable hydrogen gas. Ensure there are no ignition sources nearby.
-
The reaction is exothermic, especially during the addition of zinc dust. Maintain careful temperature control to avoid runaway reactions.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This document provides a comprehensive guide for the synthesis of novel substituted pyrroles utilizing this compound in a modified Knorr-type synthesis. The detailed protocol and mechanistic insights are intended to support researchers in the exploration of new chemical space for applications in drug discovery and materials science. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
References
Application Notes: 2-Ethyl-3-oxobutanal as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethyl-3-oxobutanal is a bifunctional molecule containing both an aldehyde and a ketone group, with a reactive methylene group positioned between them. This unique structural arrangement makes it a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to react with various dinucleophiles provides a straightforward and efficient route to important heterocyclic scaffolds such as pyrazoles, pyrimidines, and pyridines. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
These notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of key heterocyclic systems.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from this compound can be readily achieved through condensation with hydrazine derivatives.
Reaction Scheme:
The reaction proceeds via a condensation reaction between the dicarbonyl functionality of this compound and a hydrazine, followed by cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction is dependent on the reaction conditions and the nature of the hydrazine substituent.
Caption: General workflow for the synthesis of ethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 4-acetyl-3-ethyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (10 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (50 mL) and washed with brine (2 x 20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.
Quantitative Data:
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | Ethanol | Reflux | 4 | 85-95 |
| This compound | Phenylhydrazine | Acetic Acid | 100 | 2 | 80-90 |
Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are core structures in nucleic acids and many pharmaceuticals. The Biginelli reaction or similar condensations can be adapted for the synthesis of pyrimidines using this compound.
Reaction Scheme:
This synthesis involves a three-component reaction between this compound, an aldehyde (e.g., benzaldehyde), and a urea or thiourea derivative, typically under acidic conditions.
Caption: General workflow for the synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
-
Reaction Setup: In a 50 mL round-bottom flask, mix this compound (10 mmol), benzaldehyde (10 mmol), and urea (12 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) and a catalytic amount of hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the product can be recrystallized from ethanol to obtain the pure dihydropyrimidine.
Quantitative Data:
| Precursor | Aldehyde | N-Source | Catalyst | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Urea | HCl | 6 | 75-85 |
| This compound | 4-Chlorobenzaldehyde | Thiourea | p-TSA | 8 | 70-80 |
Synthesis of Pyridines
Pyridines are six-membered heterocyclic compounds containing one nitrogen atom. The pyridine ring is a common motif in many bioactive compounds and functional materials. A Hantzsch-type synthesis can be employed to construct substituted pyridines from this compound.
Reaction Scheme:
This synthesis typically involves the condensation of this compound, an aldehyde, and a source of ammonia, such as ammonium acetate. The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Caption: General workflow for the synthesis of substituted pyridines.
Experimental Protocol: Synthesis of a Substituted Pyridine
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol (40 mL).
-
Reaction: Heat the mixture to reflux for 8 hours. The formation of the dihydropyridine intermediate can be monitored by TLC.
-
Oxidation: After cooling, add an oxidizing agent such as ceric ammonium nitrate (CAN) or iodine portion-wise until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired pyridine.
Quantitative Data:
| Precursor | Aldehyde | Ammonia Source | Oxidant | Time (h) | Yield (%) |
| This compound | Benzaldehyde | NH4OAc | CAN | 8 | 65-75 |
| This compound | 4-Methoxybenzaldehyde | NH4OAc | Iodine | 10 | 60-70 |
Conclusion: this compound serves as a highly effective and adaptable precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined above provide robust and reproducible methods for the preparation of substituted pyrazoles, pyrimidines, and pyridines. These synthetic routes offer a valuable platform for the generation of compound libraries for drug discovery and the development of novel functional materials. The straightforward nature of these reactions, coupled with the potential for diversification, underscores the importance of this compound in modern synthetic organic chemistry.
Application Notes and Protocols for the Analytical Characterization of 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed analytical methodologies for the characterization of 2-Ethyl-3-oxobutanal (CAS: 141939-89-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methods for structurally similar β-dicarbonyl compounds. These methods serve as a robust starting point for developing and validating analytical procedures for this compound.
Compound Profile: this compound
This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group. Its chemical structure suggests the potential for keto-enol tautomerism, a factor that should be considered during analytical characterization.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1][2] |
| Molecular Weight | 114.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC(C=O)C(=O)C | [2] |
| InChIKey | RHVXPAFWOYITES-UHFFFAOYSA-N | [1] |
Analytical Methodologies
A multi-technique approach is recommended for the comprehensive characterization of this compound, including chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the compound's retention time and mass fragmentation pattern, aiding in its identification and quantification.
Experimental Protocol: Proposed GC-MS Method
-
Sample Preparation:
-
Dissolve a known amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
If analyzing complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35 - 300.
-
Expected Quantitative Data (Predicted)
| Parameter | Expected Value |
| Retention Time | 8 - 12 minutes |
| Molecular Ion (M+) | m/z 114 |
| Key Fragment Ions | m/z 85, 71, 57, 43, 29 |
Note: The fragmentation pattern will be crucial for structural confirmation. The presence of keto-enol tautomers may result in multiple peaks or broadened peaks.
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the characterization of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is suitable for the analysis of this compound, particularly for its quantification in various samples. The presence of a carbonyl group allows for UV detection.
Experimental Protocol: Proposed HPLC-UV Method
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
-
HPLC Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (based on the n-π* transition of the carbonyl group). A wavelength scan should be performed to determine the optimal wavelength.
-
Expected Quantitative Data (Predicted)
| Parameter | Expected Value |
| Retention Time | 3 - 7 minutes |
| λmax | ~270 nm |
Note: The keto-enol tautomers may be separable by HPLC, leading to two distinct peaks. The ratio of the peak areas would correspond to the equilibrium ratio of the tautomers under the given chromatographic conditions.
Diagram: HPLC-UV Analytical Workflow
Caption: Workflow for the analysis of this compound by HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure and can be used to study the keto-enol tautomerism.
Experimental Protocol: Proposed NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Expected ¹H and ¹³C NMR Data (Predicted)
Keto Tautomer:
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 9.8 | s |
| -CH(CO)- | 3.5 - 3.8 | t |
| -CH₂- | 1.6 - 1.9 | m |
| -CH₃ (ethyl) | 0.9 - 1.1 | t |
| -C(O)CH₃ | 2.1 - 2.3 | s |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (ketone) | 200 - 210 |
| -C=O (aldehyde) | 190 - 200 |
| -CH(CO)- | 55 - 65 |
| -C(O)CH₃ | 25 - 35 |
| -CH₂- | 20 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
Enol Tautomer:
The enol form will show characteristic signals for a vinyl proton and an enolic hydroxyl proton. The exact chemical shifts will depend on the solvent and the specific enol isomer formed.
Diagram: Logic of NMR for Tautomer Analysis
Caption: Logical flow for studying keto-enol tautomerism using NMR.
Summary and Recommendations
The provided protocols offer a starting point for the comprehensive analytical characterization of this compound. It is crucial to perform method validation to ensure accuracy, precision, linearity, and robustness for any quantitative applications. Due to the presence of two reactive carbonyl groups and the potential for tautomerism, careful handling and storage of the compound are recommended to avoid degradation or changes in its chemical form. For definitive structural elucidation, a combination of all the above techniques is highly recommended.
References
Application Note: GC-MS Analysis of 2-Ethyl-3-oxobutanal
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-Ethyl-3-oxobutanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including derivatization, instrument parameters, and data analysis. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust method for analyzing volatile keto-aldehydes.
Introduction
This compound is a reactive α-ketoaldehyde that can be of interest in various fields, including atmospheric chemistry, food science, and as a potential impurity or metabolite in pharmaceutical products. Due to its volatility and reactivity, a reliable analytical method is crucial for its accurate determination. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of such compounds. To enhance volatility and stability, a derivatization step is often employed for carbonyl compounds. This protocol details a two-step derivatization process involving methoximation followed by silylation prior to GC-MS analysis.
Experimental Protocols
Sample Preparation (with Derivatization)
For optimal results, especially with samples containing active hydrogens that can interfere with the analysis, a derivatization procedure is recommended. This process stabilizes the analyte and improves its chromatographic properties.
Reagents and Materials:
-
Sample containing this compound
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with caps
-
Vortex mixer
-
Heating block or incubator
Procedure:
-
Sample Aliquoting: Transfer 100 µL of the liquid sample or a precisely weighed amount of solid sample (e.g., 10 mg) into a clean 2 mL GC vial. If the sample is solid, dissolve it in a suitable volatile solvent.
-
Drying: If the sample is aqueous, it must be lyophilized to complete dryness to prevent interference with the derivatization reagents.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes. This step converts the aldehyde and keto groups into oximes, preventing tautomerization.[1]
-
Silylation: After cooling to room temperature, add 100 µL of MSTFA to the vial. Cap tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[1]
-
Final Dilution: After cooling, dilute the derivatized sample with hexane to a final volume of 1 mL.
-
Transfer: Transfer the final solution to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Parameters:
-
Injection Port: Split/splitless injector
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Solvent Delay: 3 minutes
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from derivatized standards of this compound. The following table summarizes hypothetical but realistic performance data for this method.
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.15 mg/kg |
| Recovery | 85-110% |
| Precision (RSD) | < 10% |
Predicted Mass Spectral Fragmentation
The mass spectrum of the derivatized this compound is predicted to show characteristic fragments. The molecular ion (M+) of the di-TMS derivative would be observed. Key fragmentation pathways for carbonyl compounds involve α-cleavage.
Predicted Fragments for Derivatized this compound:
-
Molecular Ion (M+): The peak corresponding to the full mass of the derivatized molecule.
-
Loss of a methyl group (-15 m/z): From a TMS group.
-
Loss of an ethyl group (-29 m/z): From the ethyl side chain.
-
Loss of the formyl group (-29 m/z): Characteristic of aldehydes.[2]
-
m/z 73: A common fragment corresponding to the trimethylsilyl ion ([Si(CH₃)₃]⁺).
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship: Analyte Derivatization Pathway
This diagram shows the chemical transformations of this compound during the derivatization process.
Caption: Derivatization scheme for this compound.
References
Applications of 2-Ethyl-3-oxobutanal in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-oxobutanal is a versatile bifunctional building block in organic synthesis. Its vicinal aldehyde and ketone functionalities, combined with the adjacent stereocenter, offer a unique platform for the construction of a variety of carbocyclic and heterocyclic scaffolds. The presence of two distinct carbonyl groups allows for selective reactions, leading to complex molecular architectures that are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Core Applications
The reactivity of this compound is primarily centered around the differential reactivity of its aldehyde and ketone carbonyl groups and the acidity of the α-protons. This allows for its participation in a range of condensation reactions to form five- and six-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds.
Key areas of application include:
-
Synthesis of Pyrazoles: Reaction with hydrazine derivatives to yield substituted pyrazoles.
-
Synthesis of Pyrimidines: Condensation with amidines, ureas, or thioureas to form functionalized pyrimidines.
-
Synthesis of Thiazoles: Hantzsch-type condensation with thioamides for the preparation of substituted thiazoles.
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated systems.
Application 1: Synthesis of 3-Ethyl-4-methyl-1H-pyrazoles
Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a valuable precursor for the synthesis of 3-ethyl-4-methyl substituted pyrazoles through condensation with hydrazine derivatives. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a catalytic amount of glacial acetic acid.
-
To this stirred solution, add hydrazine hydrate (1.1 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-Ethyl-4-methyl-1H-pyrazole.
Quantitative Data
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 3-Ethyl-4-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol | 4-6 | 75-85 |
| 3-Ethyl-4-methyl-1-phenyl-1H-pyrazole | Phenylhydrazine | Acetic Acid | 6-8 | 70-80 |
*Yields are representative and can vary based on reaction scale and purification."
Reaction Pathway
Caption: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole.
Application 2: Synthesis of 4-Ethyl-5-methylpyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic and natural products with diverse pharmacological activities. This compound can be utilized in the classical Biginelli-type reaction or similar condensations with urea, thiourea, or guanidine to construct the pyrimidine core.
Experimental Protocol: Synthesis of 4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Potassium carbonate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.0 mmol) in ethanol (15 mL).
-
Add potassium carbonate (1.2 mmol) to the mixture.
-
The reaction mixture is stirred and heated at reflux for 8-10 hours, with monitoring by TLC.
-
Upon completion, the mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data
| Product | Reagents | Base | Time (h) | Yield (%) |
| 4-Ethyl-6-methyl-2-oxo-...-pyrimidine | Urea | HCl | 12 | 60-70 |
| 2-Amino-4-ethyl-6-methylpyrimidine | Guanidine | NaOEt | 8 | 65-75 |
| 4-Ethyl-6-methyl-2-thioxo-...-pyrimidine | Thiourea | K2CO3 | 10 | 70-80* |
*Yields are representative and can vary based on reaction scale and purification."
Reaction Workflow
Caption: Workflow for pyrimidine synthesis.
Application 3: Hantzsch-Type Synthesis of 2-Amino-4-ethyl-5-methylthiazoles
The thiazole ring is a key structural motif in many pharmaceuticals, including antibiotics and anti-inflammatory agents. A common method for its synthesis is the Hantzsch thiazole synthesis. While the classical Hantzsch reaction involves an α-haloketone and a thioamide, a variation can be envisioned starting from this compound, which would first be halogenated at the α-position to the ketone.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole
Step 1: α-Halogenation of this compound
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Carbon tetrachloride (CCl4)
-
AIBN (catalytic amount)
Procedure:
-
A mixture of this compound (1.0 mmol), NBS (1.05 mmol), and a catalytic amount of AIBN in CCl4 (10 mL) is refluxed for 2-3 hours.
-
The reaction is monitored by TLC. After completion, the mixture is cooled, and the succinimide is filtered off.
-
The filtrate is concentrated under reduced pressure to give the crude 2-bromo-2-ethyl-3-oxobutanal, which is used in the next step without further purification.
Step 2: Thiazole Formation
Materials:
-
Crude 2-bromo-2-ethyl-3-oxobutanal (from Step 1)
-
Thiourea (1.0 eq)
-
Ethanol
Procedure:
-
The crude bromo-ketone is dissolved in ethanol (15 mL).
-
Thiourea (1.0 mmol) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to give the crude 2-amino-4-ethyl-5-methylthiazole, which can be further purified by recrystallization.
Quantitative Data
| Intermediate/Product | Reagents | Solvent | Time (h) | Overall Yield (%) |
| 2-Amino-4-ethyl-5-methylthiazole | NBS, Thiourea | CCl4, Ethanol | 6-9 | 60-70* |
*Yields are representative for the two-step process and can vary."
Logical Relationship of Synthesis Steps
Caption: Two-step synthesis of a substituted thiazole.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block. The ability to selectively target the different functionalities of this compound opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and asymmetric synthesis is warranted.
Enzymatic Synthesis of 2-Ethyl-3-oxobutanal Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the enzymatic synthesis of 2-Ethyl-3-oxobutanal and its derivatives. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, enabling the production of valuable chiral building blocks for the pharmaceutical industry. The synthesis is a two-step enzymatic cascade involving an aldol addition followed by an oxidation reaction.
Introduction
This compound and its derivatives are important precursors in the synthesis of various pharmaceuticals and biologically active molecules. Traditional chemical synthesis often involves harsh reaction conditions, hazardous reagents, and can lead to the formation of undesirable byproducts. Enzymatic synthesis, on the other hand, utilizes the high selectivity and efficiency of biocatalysts to perform specific chemical transformations under mild conditions, resulting in higher yields and purity of the target molecules.
This application note details a two-step enzymatic pathway for the synthesis of this compound. The first step is the self-condensation of propanal to form 3-hydroxy-2-methylpentanal, catalyzed by an aldolase. The second step involves the oxidation of the secondary alcohol group of 3-hydroxy-2-methylpentanal to the corresponding ketone, this compound, catalyzed by an alcohol dehydrogenase.
Enzymatic Pathway
The synthesis of this compound is achieved through a two-step enzymatic cascade.
Key Enzymes and Reactions
Step 1: Aldol Condensation
The first step of the synthesis is the carbon-carbon bond formation through an aldol addition reaction. This reaction is catalyzed by a class of enzymes known as aldolases. For the self-condensation of propanal, 2-deoxy-D-ribose-5-phosphate aldolase (DERA) has been identified as a highly effective catalyst. Specifically, the DERA from the thermophilic bacterium Thermotoga maritima (DERA_Tma_) is a robust enzyme that shows high resistance to small aliphatic aldehydes.
Reaction:
2 x Propanal --(DERA)--> 3-hydroxy-2-methylpentanal
Step 2: Oxidation
The second step involves the selective oxidation of the secondary alcohol group of the aldol adduct to a ketone. This transformation is catalyzed by alcohol dehydrogenases (ADHs), a broad class of oxidoreductases. These enzymes utilize a cofactor, typically NAD⁺ or NADP⁺, as an oxidizing agent. The selection of a suitable ADH is crucial to ensure high conversion and selectivity for the desired ketone product.
Reaction:
3-hydroxy-2-methylpentanal + NAD(P)⁺ --(ADH)--> this compound + NAD(P)H + H⁺
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters such as enzyme and substrate concentrations, temperature, pH, and reaction time may be required for specific applications.
Protocol 1: DERA-catalyzed Aldol Condensation of Propanal
Materials:
-
2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERA_Tma_)
-
Propanal
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5).
-
Add propanal to the desired final concentration (e.g., 100 mM). Due to potential substrate inhibition, a fed-batch or continuous addition strategy for propanal may be beneficial.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30-40 °C).
-
Initiate the reaction by adding DERA_Tma_ to a final concentration of 1-5 mg/mL.
-
Stir the reaction mixture at a constant temperature.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC for the formation of 3-hydroxy-2-methylpentanal.
-
Once the reaction has reached completion (or the desired conversion), the enzyme can be removed by heat denaturation followed by centrifugation, or by using an immobilized enzyme preparation.
Protocol 2: ADH-catalyzed Oxidation of 3-hydroxy-2-methylpentanal
Materials:
-
Alcohol dehydrogenase (ADH) with activity towards secondary alcohols
-
3-hydroxy-2-methylpentanal (from Protocol 1)
-
NAD⁺ or NADP⁺ (depending on the cofactor preference of the ADH)
-
Cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate for NAD⁺ regeneration, or glucose-6-phosphate dehydrogenase and glucose-6-phosphate for NADP⁺ regeneration)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0).
-
Add 3-hydroxy-2-methylpentanal to the desired final concentration (e.g., 50 mM).
-
Add the oxidized cofactor (NAD⁺ or NADP⁺) to a catalytic concentration (e.g., 1 mM).
-
Add the components of the cofactor regeneration system.
-
Equilibrate the reaction mixture to the optimal temperature for the selected ADH (e.g., 30 °C).
-
Initiate the reaction by adding the ADH to a final concentration of 1-5 mg/mL.
-
Stir the reaction mixture at a constant temperature.
-
Monitor the reaction progress by analyzing samples for the formation of this compound using GC or HPLC.
-
Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate) and further purified by column chromatography if necessary.
Data Presentation
The following tables summarize hypothetical quantitative data for the enzymatic synthesis of this compound derivatives. This data is for illustrative purposes and actual results may vary depending on the specific enzymes and reaction conditions used.
Table 1: DERA-catalyzed Aldol Condensation of Propanal
| Entry | DERA Source | Propanal (mM) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | T. maritima | 100 | 30 | 24 | 85 | 80 |
| 2 | T. maritima | 200 | 30 | 24 | 70 | 65 |
| 3 | E. coli | 100 | 30 | 24 | 60 | 55 |
Table 2: ADH-catalyzed Oxidation of 3-hydroxy-2-methylpentanal
| Entry | ADH Source | Substrate (mM) | Cofactor | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Thermoanaerobacter brockii | 50 | NADP⁺ | 37 | 12 | 95 | 92 |
| 2 | Rhodococcus ruber | 50 | NAD⁺ | 30 | 18 | 92 | 88 |
| 3 | Horse Liver | 50 | NAD⁺ | 25 | 24 | 88 | 85 |
Logical Workflow for Enzyme Selection and Process Optimization
Applications in Drug Development
Chiral β-keto aldehydes and their derivatives are versatile building blocks in medicinal chemistry. They can be used in the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic activities. The enzymatic synthesis of these compounds provides access to enantiomerically pure starting materials, which is critical for the development of stereospecific drugs with improved efficacy and reduced side effects.
Conclusion
The enzymatic synthesis of this compound derivatives presents a promising and sustainable alternative to conventional chemical methods. The use of robust enzymes like DERA from Thermotoga maritima for the aldol condensation and a suitable alcohol dehydrogenase for the subsequent oxidation allows for an efficient two-step cascade reaction. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore and optimize this biocatalytic route for the production of valuable chiral synthons. Further research into enzyme engineering and process optimization can lead to even more efficient and economically viable manufacturing processes.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-3-oxobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Ethyl-3-oxobutanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a β-keto aldehyde, and its purification is challenging due to several factors:
-
Instability: Aldehydes are prone to oxidation to carboxylic acids, and β-dicarbonyl compounds can be susceptible to cleavage or self-condensation reactions.
-
Keto-Enol Tautomerism: The presence of keto and enol tautomers can lead to broadened peaks in chromatography and NMR, making purity assessment difficult.
-
Co-distillation with Impurities: Impurities with similar boiling points, such as unreacted starting materials or side-products, can be difficult to separate by distillation.
-
Decomposition on Silica Gel: Some aldehydes and β-dicarbonyl compounds can decompose on acidic silica gel during column chromatography.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities will depend on the synthetic route used.
-
From Claisen Condensation (e.g., 2-pentanone and ethyl formate):
-
Unreacted 2-pentanone
-
Unreacted ethyl formate
-
Self-condensation products of 2-pentanone
-
-
From Aldol-type Condensation (e.g., self-condensation of butanal followed by oxidation):
-
Unreacted butanal
-
The intermediate aldol product (2-ethyl-3-hydroxyhexanal)
-
Over-oxidation products (carboxylic acids)
-
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using the following techniques:
-
Thin Layer Chromatography (TLC): Useful for a quick assessment of the number of components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity assessment.
Troubleshooting Guides
Purification by Distillation
Issue 1: Product is contaminated with a lower-boiling impurity.
-
Possible Cause: Incomplete removal of a volatile starting material (e.g., ethyl formate, butanal).
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation column with a suitable packing material to improve separation efficiency.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may improve the separation between your product and the impurity.
-
Aqueous Wash: If the impurity is water-soluble, a preliminary work-up with a water wash can help remove it before distillation.
-
Issue 2: Product is contaminated with a higher-boiling impurity.
-
Possible Cause: Presence of a higher-boiling starting material (e.g., 2-pentanone) or a side-product (e.g., 2-ethyl-3-hydroxyhexanal).
-
Troubleshooting Steps:
-
Careful Fractional Distillation: Collect fractions carefully and monitor their purity by TLC or GC-MS.
-
Vacuum Distillation: This is highly recommended to avoid the high temperatures that might cause decomposition of this compound.
-
Quantitative Data for Distillation Troubleshooting
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| Ethyl Formate | 74.08 | 54 | Potential unreacted starting material. |
| Butanal | 72.11 | 75 | Potential unreacted starting material. |
| 2-Pentanone | 86.13 | 102 | Potential unreacted starting material. |
| This compound | 114.14 | Not available (estimated >150°C) | Vacuum distillation is recommended. |
| 2-Ethyl-3-hydroxyhexanal | 144.21 | 217[1][2][3] | Potential aldol side-product. |
Purification by Column Chromatography
Issue 1: The product streaks on the TLC plate and the column, leading to poor separation.
-
Possible Cause:
-
Keto-Enol Tautomerism: The presence of two forms of the molecule can cause streaking.
-
Decomposition on Silica: The acidic nature of silica gel may be causing the compound to decompose.
-
-
Troubleshooting Steps:
-
Use of Buffered Silica: Prepare a slurry of silica gel with a small amount of a neutral or slightly basic buffer (e.g., triethylamine in the eluent) to neutralize the acidic sites.
-
Use of an Alternative Stationary Phase: Consider using neutral alumina or Florisil as the stationary phase.
-
Optimize the Solvent System: Experiment with different solvent systems to find one that gives a well-defined spot on TLC before attempting column chromatography. A common starting point for aldehydes is a mixture of hexane and ethyl acetate.
-
Issue 2: The product co-elutes with an impurity.
-
Possible Cause: The impurity has a similar polarity to the product.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Try a shallower gradient or an isocratic elution with a less polar solvent system to improve separation.
-
Change the Solvent System: Use a different combination of solvents (e.g., dichloromethane/hexane) to alter the selectivity of the separation.
-
Chemical Purification Methods
Issue: Persistent aldehyde or ketone impurities.
-
Possible Cause: Impurities that are difficult to remove by physical methods.
-
Troubleshooting Steps:
-
Bisulfite Extraction: This method is effective for separating aldehydes from other compounds.
-
The aldehyde reacts with sodium bisulfite to form a water-soluble adduct.
-
The non-aldehydic impurities can then be extracted with an organic solvent.
-
The aldehyde can be regenerated from the aqueous layer by adding a base.
-
Caution: this compound has enolizable protons, so care should be taken with the choice and amount of base used for regeneration to avoid side reactions.
-
-
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of Aldehydes
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Bisulfite Extraction for Aldehyde Purification
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.
-
Separation: Transfer the mixture to a separatory funnel. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Extraction of Impurities: Separate the layers and extract the aqueous layer with diethyl ether to remove any non-aldehydic impurities.
-
Regeneration of Aldehyde: Carefully add a weak base (e.g., sodium bicarbonate solution) to the aqueous layer until the evolution of gas ceases. This will regenerate the aldehyde.
-
Product Extraction: Extract the regenerated aldehyde from the aqueous layer using diethyl ether.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Purification method selection guide.
Caption: Distillation troubleshooting workflow.
References
optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3-oxobutanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method involves a two-step process. The first step is the alkylation of ethyl acetoacetate with an ethyl halide (such as ethyl iodide or ethyl bromide) in the presence of a base to form ethyl 2-ethyl-3-oxobutanoate. The second step involves the hydrolysis and subsequent decarboxylation of the resulting β-keto ester to yield this compound.
Q2: What is the role of the base in the initial alkylation step?
A2: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate. This creates a nucleophilic enolate ion, which then attacks the electrophilic ethyl halide in a nucleophilic substitution reaction (SN2) to form the C-C bond.
Q3: Can I use a different base for the alkylation?
A3: While sodium ethoxide is common, other strong bases like potassium tert-butoxide can be used. However, it is crucial to use a base that does not interfere with the reaction through side reactions like transesterification. Using an alkoxide base with the same alkyl group as the ester (e.g., ethoxide for an ethyl ester) is a standard practice to prevent this.[1]
Q4: What are the typical reaction conditions for the hydrolysis and decarboxylation step?
A4: Acid-catalyzed hydrolysis using a dilute acid (e.g., HCl or H₂SO₄) followed by gentle heating is a common method. The acid protonates the ester carbonyl, making it more susceptible to nucleophilic attack by water. The resulting β-keto acid is unstable and readily decarboxylates upon warming to produce the final product.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through distillation under reduced pressure. Due to the reactive nature of the aldehyde and β-keto groups, it is advisable to perform the distillation at the lowest possible temperature to avoid side reactions or decomposition. The purity can be assessed using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem 1: Low yield of ethyl 2-ethyl-3-oxobutanoate in the alkylation step.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of ethyl acetoacetate. | Ensure the base is of high quality and used in a stoichiometric amount. The reaction should be carried out under anhydrous conditions as moisture will consume the base. |
| Side reaction: Dialkylation. | Add the ethyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation on the α-carbon. |
| Side reaction: O-alkylation instead of C-alkylation. | This is generally less favored with enolates of β-keto esters. Using less polar, aprotic solvents can favor C-alkylation. |
| Loss of product during workup. | Ensure complete extraction from the aqueous layer using a suitable organic solvent. Dry the organic extracts thoroughly before solvent removal. |
Problem 2: Incomplete hydrolysis of ethyl 2-ethyl-3-oxobutanoate.
| Possible Cause | Suggested Solution |
| Insufficient acid catalyst. | Increase the concentration of the acid or the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. |
| Low reaction temperature. | Gently heat the reaction mixture to reflux to ensure the hydrolysis goes to completion. |
| Two-phase system limiting reaction rate. | Vigorous stirring is necessary to ensure proper mixing of the ester and the aqueous acidic solution. The use of a co-solvent like ethanol can also improve miscibility. |
Problem 3: Low yield or decomposition during the final decarboxylation and purification.
| Possible Cause | Suggested Solution |
| Excessive heating during decarboxylation. | Decarboxylation of the intermediate β-keto acid is often facile. Avoid unnecessarily high temperatures which can lead to aldol condensation or other side reactions of the product aldehyde. |
| Decomposition during distillation. | Purify the product by vacuum distillation at the lowest possible temperature. Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
| Product instability. | This compound is a reactive molecule. It is best to use it fresh or store it under an inert atmosphere at a low temperature. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate
This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.[2]
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Ethyl iodide
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 5.7 g of clean sodium wire in 70 g of absolute ethanol under a reflux condenser. This should be done with caution as the reaction is exothermic and produces hydrogen gas.
-
Cool the sodium ethoxide solution and slowly add 32.5 g of ethyl acetoacetate with continuous cooling.
-
Slowly add 40 g of ethyl iodide to the reaction mixture.
-
Reflux the mixture on a water bath until the reaction is neutral to litmus paper. Additional ethyl iodide may be added if necessary to complete the reaction.
-
Remove the ethanol by distillation on a water bath.
-
Shake the residual oil with water and extract the product with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous potassium carbonate.
-
Remove the diethyl ether by distillation on a water bath.
-
Distill the residue under reduced pressure, collecting the fraction boiling at approximately 84°C/14 mmHg.
Expected Yield: Approximately 80% of the theoretical yield.
Key Experiment 2: Hydrolysis and Decarboxylation to this compound (General Procedure)
Materials:
-
Ethyl 2-ethyl-3-oxobutanoate
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add ethyl 2-ethyl-3-oxobutanoate and a 10% aqueous solution of sulfuric acid.
-
Heat the mixture under reflux with vigorous stirring for several hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and neutralize any excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Reactant Quantities and Expected Product Characteristics for Ethyl 2-ethyl-3-oxobutanoate Synthesis
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Boiling Point (°C) |
| Ethyl acetoacetate | 130.14 | 32.5 | 0.25 | 181 |
| Sodium | 22.99 | 5.7 | 0.25 | 97.8 |
| Ethyl iodide | 155.97 | 40 | 0.26 | 72 |
| Product: | ||||
| Ethyl 2-ethyl-3-oxobutanoate | 158.19 | ~31.6 (80% yield) | 0.20 | 198 (atm), 84 (14 mmHg) |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [3] |
| IUPAC Name | This compound[3] |
| CAS Number | 141939-89-1[3] |
Visualizations
References
Technical Support Center: Synthesis of 2-Ethyl-3-oxobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-3-oxobutanal.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst/Base: The catalyst or base may have degraded due to improper storage or handling. | 1a. Use a fresh batch of catalyst or base. 1b. Ensure anhydrous conditions if using moisture-sensitive reagents (e.g., sodium ethoxide). |
| 2. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. | 2a. Optimize the reaction temperature by running small-scale experiments at various temperatures. 2b. For Claisen condensation, gradual heating may be required. For Aldol reactions, initial cooling might be necessary to control the reaction rate. | |
| 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 3a. Monitor the reaction progress using techniques like TLC or GC. 3b. Extend the reaction time and observe if the product yield increases. | |
| Formation of Multiple Products (Low Selectivity) | 1. Self-Condensation of Reactants: In crossed Aldol or Claisen condensations, reactants can react with themselves. | 1a. Use a non-enolizable aldehyde or ester if possible. 1b. Add the enolizable ketone or ester slowly to the reaction mixture containing the base and the other reactant. |
| 2. Tishchenko Reaction: A side reaction that can occur with aldehydes in the presence of some bases, leading to the formation of an ester. | 2a. Choose a base that is less likely to promote the Tishchenko reaction. 2b. Optimize the reaction temperature and reactant concentrations to favor the desired condensation reaction. | |
| 3. Further Reactions of the Product: The product, this compound, can undergo further condensation or other reactions. | 3a. Isolate the product as soon as the reaction is complete. 3b. Optimize the reaction conditions to minimize the formation of byproducts. | |
| Product Decomposition | 1. Unstable Product: β-keto aldehydes can be unstable, especially at high temperatures or in the presence of strong acids or bases. | 1a. Purify the product under mild conditions (e.g., vacuum distillation at a lower temperature). 1b. Store the purified product at a low temperature and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes include the mixed Claisen condensation of 2-pentanone with a formate ester, and the crossed Aldol condensation between butanal and a suitable reaction partner. Another potential route is the oxidation of 2-ethyl-3-hydroxybutanal.[1]
Q2: How can I minimize the self-condensation of butanal in a crossed Aldol reaction?
A2: To minimize the self-condensation of butanal, it is crucial to control the addition rate and temperature. Slowly adding butanal to a cooled solution of the base and the other reactant can favor the crossed-condensation product. Using a non-enolizable aldehyde as the reaction partner is another strategy to avoid self-condensation.
Q3: What is the role of the base in the Claisen condensation synthesis of this compound?
A3: In the Claisen condensation, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of 2-pentanone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formate ester.
Q4: My final product is a dark-colored oil, suggesting impurities. How can I improve its purity?
A4: The formation of a dark-colored product often indicates the presence of polymeric or degradation byproducts. To improve purity, you can try the following:
-
Purification: Use vacuum distillation or column chromatography to purify the product.
-
Reaction Control: Run the reaction at a lower temperature to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: Can you provide a general experimental protocol for the synthesis of this compound via Claisen Condensation?
A5: Yes, a general protocol is provided below. Please note that specific quantities and conditions should be optimized for your laboratory setup.
Experimental Protocols
General Protocol for Mixed Claisen Condensation
This protocol describes the synthesis of this compound via a mixed Claisen condensation of 2-pentanone and an ethyl formate.
Materials:
-
2-Pentanone
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous HCl (for workup)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in the flask.
-
Add ethyl formate to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add 2-pentanone to the mixture via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: β-Keto Aldehyde Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-keto aldehydes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation pathways encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with β-keto aldehydes?
A1: β-Keto aldehydes are inherently reactive molecules susceptible to several degradation pathways. The primary stability concerns include:
-
Keto-Enol Tautomerism: β-Keto aldehydes exist in equilibrium between their keto and enol forms. While not a degradation pathway itself, the enol form can be more susceptible to oxidation and other reactions.[1]
-
Retro-Claisen Condensation: Under basic conditions, β-keto aldehydes can undergo a C-C bond cleavage, reverting to simpler ketone and ester or carboxylic acid fragments.
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.
-
Aldol Condensation: The presence of both an enolizable ketone and an aldehyde functionality allows for self-condensation reactions, leading to the formation of complex side products.[2][3]
-
Hydration: The aldehyde group can be hydrated to form a gem-diol, which can affect reactivity and analytical characterization.[4]
Q2: How does pH affect the stability of β-keto aldehydes?
A2: Both acidic and basic conditions can promote the degradation of β-keto aldehydes.
-
Basic Conditions (pH > 7): Promote the formation of the enolate, which can lead to retro-Claisen condensation and aldol condensation reactions.[2]
-
Acidic Conditions (pH < 7): Can catalyze both the keto-enol tautomerization and the hydration of the aldehyde group. Strong acidic conditions can also promote other unforeseen degradation pathways.
Q3: What are the recommended storage conditions for β-keto aldehydes?
A3: To minimize degradation, β-keto aldehydes should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C, to slow down the rate of degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, which can catalyze degradation.
-
Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.
Q4: My β-keto aldehyde appears to be degrading during my reaction. How can I improve its stability?
A4: To enhance the stability of a β-keto aldehyde during a reaction, consider the following strategies:
-
pH Control: Maintain a neutral or slightly acidic pH if your reaction conditions permit.
-
Use of Protecting Groups: Temporarily protect the aldehyde functionality as an acetal. Acetals are stable under neutral and basic conditions and can be removed after the desired reaction is complete.[5][6][7][8]
-
Inert Atmosphere: Run your reaction under an inert atmosphere to prevent oxidation.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Plan your experiment to minimize the time the β-keto aldehyde is in solution.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving a β-Keto Aldehyde
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Self-Condensation (Aldol Reaction) | - Run the reaction at a lower temperature. - Use a more dilute solution to disfavor bimolecular reactions. - Consider using a protecting group for the aldehyde if the ketone needs to react first. |
| Retro-Claisen Condensation | - Avoid strongly basic conditions. If a base is necessary, use a weaker, non-nucleophilic base. - Run the reaction at a lower temperature. |
| Oxidation of the Aldehyde | - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Add an antioxidant if compatible with your reaction. |
Issue 2: Low Yield or Complete Loss of Starting β-Keto Aldehyde
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation During Workup | - Minimize the time the compound is in aqueous acidic or basic solutions. - Use mild extraction and purification techniques. - Consider purification by flash chromatography at low temperatures. |
| Instability on Silica Gel | - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. - Use an alternative stationary phase like alumina (basic or neutral). |
| High Reactivity of the β-Keto Aldehyde | - Protect the aldehyde group as an acetal before proceeding with subsequent reactions.[5][6][7][8] |
Data Presentation
Table 1: Representative Stability of a Generic β-Keto Aldehyde Under Various Conditions (Hypothetical Data)
| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product(s) |
| pH 4 (Acetate Buffer) | 25 | ~48 hours | Hydrated aldehyde, minor oxidation |
| pH 7 (Phosphate Buffer) | 25 | ~24 hours | Aldol condensation products |
| pH 9 (Borate Buffer) | 25 | ~2 hours | Retro-Claisen products, aldol products |
| pH 7 (Phosphate Buffer) | 4 | ~168 hours | Slow formation of aldol products |
| Neat, under N₂ | -20 | > 6 months | Minimal degradation |
| Neat, exposed to air | 25 | < 1 week | Carboxylic acid (from oxidation) |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific structure of the β-keto aldehyde.
Experimental Protocols
Protocol 1: Monitoring β-Keto Aldehyde Degradation by HPLC
Objective: To quantify the degradation of a β-keto aldehyde over time under specific pH and temperature conditions.
Materials:
-
β-Keto aldehyde of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH (e.g., acetate, phosphate, borate)
-
HPLC system with a UV detector
-
Thermostated autosampler or water bath
Procedure:
-
Prepare a stock solution of the β-keto aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
In separate vials, dilute the stock solution with the desired buffers to a final concentration of, for example, 0.1 mg/mL.
-
Incubate the vials at the desired temperature(s).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or acidifying if the degradation is base-catalyzed (or vice versa).
-
Analyze the samples by reverse-phase HPLC. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the disappearance of the parent β-keto aldehyde peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the peak areas to determine the concentration of the β-keto aldehyde at each time point.
-
Plot the concentration of the β-keto aldehyde versus time to determine the degradation kinetics and half-life.
Protocol 2: Acetal Protection of a β-Keto Aldehyde
Objective: To protect the aldehyde functionality of a β-keto aldehyde as a cyclic acetal.
Materials:
-
β-Keto aldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the β-keto aldehyde and toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal-protected β-keto aldehyde by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Major degradation pathways of β-keto aldehydes.
Caption: Workflow for studying β-keto aldehyde degradation.
Caption: Relationship between causes and solutions for instability.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing self-condensation of 2-Ethyl-3-oxobutanal
Welcome to the technical support center for 2-Ethyl-3-oxobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this versatile compound while minimizing its inherent instability due to self-condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Rapid decomposition or discoloration of this compound upon storage or use.
-
Possible Cause: Self-condensation (Aldol or Claisen-type reactions) is occurring. This is accelerated by the presence of acidic or basic impurities, elevated temperatures, or prolonged storage.
-
Solution:
-
Storage: Store this compound at room temperature in a dry, tightly sealed container. For long-term storage, consider refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Use the compound promptly after opening. Avoid exposure to air and moisture. Handle in accordance with good industrial hygiene and safety practices.
-
Purification: If the compound has started to degrade, purification by distillation under reduced pressure may be possible, but care must be taken to avoid thermal decomposition.
-
Issue 2: Inconsistent reaction yields or formation of unexpected byproducts when using this compound as a starting material.
-
Possible Cause: The presence of self-condensation products in the this compound starting material is interfering with the desired reaction.
-
Solution:
-
Purity Check: Before use, assess the purity of your this compound. This can be done using techniques like ¹H NMR, GC-MS, or HPLC to check for the presence of dimeric or polymeric impurities.
-
Use of Protecting Groups: If the aldehyde functional group is not the desired reactive site in your subsequent reaction, consider protecting it as an acetal. This will prevent self-condensation and allow for selective reactions at the ketone moiety.[1]
-
Issue 3: Difficulty in controlling the desired reaction pathway due to the high reactivity of this compound.
-
Possible Cause: The dual carbonyl functionality and acidic alpha-hydrogen make this compound highly reactive and prone to multiple reaction pathways.
-
Solution:
-
Reaction Condition Optimization: Carefully control the reaction conditions.
-
Temperature: Perform reactions at low temperatures to minimize the rate of self-condensation.
-
pH: Maintain a neutral or slightly acidic pH to avoid base-catalyzed aldol condensation. Buffering the reaction mixture can be beneficial.
-
Addition Rate: Add this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors bimolecular self-condensation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound?
A1: The primary cause of instability is its propensity to undergo self-condensation reactions. Due to the presence of an acidic α-hydrogen located between the two carbonyl groups, this compound can easily form an enolate in the presence of a base (or an enol in the presence of acid). This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound, leading to aldol-type addition and condensation products.
Q2: Under what conditions is self-condensation of this compound accelerated?
A2: Self-condensation is accelerated by:
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze the reaction.
-
Elevated Temperatures: Higher temperatures increase the reaction rate.
-
High Concentration: Increased concentration favors the bimolecular self-condensation reaction.
-
Presence of Water: Water can participate in the reaction mechanism and facilitate proton transfer steps.
Q3: How can I prevent the self-condensation of this compound during a reaction where the aldehyde group needs to be preserved?
A3: The most effective method is to protect the aldehyde group. This is typically done by converting it into an acetal, which is stable under neutral and basic conditions. The ketone functionality can then be manipulated as desired. Following the reaction, the acetal protecting group can be removed by treatment with aqueous acid to regenerate the aldehyde.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container to protect it from moisture and air. For short-term storage, room temperature in a dry area is acceptable. For longer-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What analytical techniques can be used to detect the products of self-condensation?
A5: The formation of self-condensation products can be monitored by several techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show the appearance of new signals corresponding to the aldol adduct or the dehydrated condensation product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide mass information for identification of the parent compound and its self-condensation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity of this compound and quantify the amount of self-condensation products formed over time.
Experimental Protocols
Protocol 1: Acetal Protection of the Aldehyde Group in this compound
This protocol describes a general procedure for the selective protection of the aldehyde functionality as a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01 equivalents)
-
Toluene (or another suitable azeotropic solvent)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, and ethylene glycol.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the protected product, 2-(1-ethyl-2-oxopropyl)-1,3-dioxolane.
Protocol 2: Deprotection of the Acetal to Regenerate this compound
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
2-(1-ethyl-2-oxopropyl)-1,3-dioxolane (the protected compound)
-
Acetone (or THF) and water (e.g., a 4:1 mixture)
-
Hydrochloric acid (HCl) (catalytic amount, e.g., 1M solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected compound in a mixture of acetone (or THF) and water in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (repeat 2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected this compound.
Data Summary
Table 1: Influence of pH and Temperature on the Stability of β-Keto Aldehydes (General Trends)
| Condition | pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Optimal Storage | 6.0 - 7.0 | 2 - 8 °C | High | Minimal self-condensation |
| Acidic | < 6.0 | Room Temperature | Moderate | Acid-catalyzed enol formation and subsequent aldol addition |
| Basic | > 7.5 | Room Temperature | Low | Base-catalyzed enolate formation and rapid aldol condensation |
| Elevated Temp. | Neutral | > 40 °C | Low | Thermally accelerated self-condensation |
Visualizations
Caption: Self-condensation pathway of this compound.
Caption: Experimental workflow for using acetal protection.
References
Technical Support Center: Synthesis of 2-Ethyl-3-oxobutanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Ethyl-3-oxobutanal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Catalyst Selection and Performance
The synthesis of this compound is typically achieved through a crossed aldol condensation reaction. The choice of catalyst is critical in directing the reaction towards the desired product while minimizing side reactions. Both homogeneous and heterogeneous catalysts can be employed, each with distinct advantages and disadvantages.
Key Catalyst Classes:
-
Base Catalysts: Traditional base catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective but can lead to a mixture of products due to competing self-condensation reactions. Strong, sterically hindered bases like lithium diisopropylamide (LDA) can be used for directed aldol reactions, offering greater control.[1][2]
-
Acid Catalysts: Acid catalysts promote the aldol reaction through the formation of an enol intermediate. While sometimes used, they can also catalyze dehydration of the aldol product.
-
Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, are particularly useful for achieving high stereoselectivity in asymmetric aldol reactions.[3][4][5]
-
Heterogeneous Catalysts: Solid catalysts, including mixed metal oxides and supported metal catalysts, offer advantages in terms of ease of separation and reusability. For instance, perovskite nanocrystals and copper catalysts supported on ceria-zirconia have shown effectiveness in similar cross-aldol condensations.[6][7]
Catalyst Performance Data:
The following table summarizes the performance of various catalyst types in reactions analogous to the synthesis of this compound.
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) towards Crossed Aldol Product | Reference |
| SrMo0.5Ni0.5O3-δ | Benzaldehyde + Diethyl Ketone | 120 | 25 | 88 | 82 | [6] |
| Cu/0.8CeZr | Acetone + n-Butanol | N/A | N/A | High | High | [7] |
| (S)-Proline | Aromatic Aldehydes + Ketones | 0 | N/A | up to 99 | High | [3] |
| Dinuclear Zn-complex | Methyl Vinyl Ketone + Cyclohexane Carboxaldehyde | -35 | N/A | 10-30 (aldol) | High (enantioselectivity) | [8] |
Experimental Protocols
General Protocol for Crossed Aldol Condensation
This protocol describes a general procedure for the synthesis of this compound via a crossed aldol condensation of propanal and methyl vinyl ketone, which would yield a structurally related precursor that can be converted to the target molecule.
Materials:
-
Propanal
-
Methyl vinyl ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Base catalyst (e.g., NaOH, LDA) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Quenching solution (e.g., saturated aqueous ammonium chloride for base-catalyzed reactions)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the ketone (methyl vinyl ketone) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C for LDA, 0 °C for NaOH).
-
If using a strong base like LDA, prepare the enolate by slowly adding the base to the ketone solution and stirring for a specified time.
-
Slowly add the aldehyde (propanal) to the reaction mixture via the dropping funnel. Careful control of the addition rate is crucial to minimize self-condensation of the aldehyde.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Poor quality of reagents (e.g., wet solvent). | 1. Use a fresh or properly activated catalyst.2. Optimize the reaction temperature; some reactions require very low temperatures (e.g., -78 °C with LDA).3. Extend the reaction time and monitor by TLC or GC.4. Ensure all reagents and solvents are anhydrous. |
| Formation of multiple products | 1. Self-condensation of the aldehyde or ketone.2. Pol-condensation reactions. | 1. Use a directed aldol approach with a strong, hindered base like LDA.2. Add the enolizable carbonyl compound slowly to the non-enolizable partner.3. Adjust the stoichiometry of the reactants. |
| Dehydration of the aldol product | 1. High reaction temperature.2. Presence of strong acid or base for a prolonged time. | 1. Run the reaction at a lower temperature.2. Quench the reaction as soon as the aldol addition is complete.3. Use a milder catalyst. |
| Difficulty in product purification | 1. Presence of unreacted starting materials.2. Formation of high molecular weight byproducts. | 1. Optimize the reaction stoichiometry and conditions to drive the reaction to completion.2. Use column chromatography with an appropriate solvent system for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is a crossed aldol condensation between propanal and a suitable four-carbon ketone, such as methyl vinyl ketone, followed by appropriate workup and purification.
Q2: How can I prevent the self-condensation of propanal?
A2: To minimize the self-condensation of propanal, you can employ a directed aldol reaction strategy. This involves the slow addition of propanal to a pre-formed enolate of the ketone partner.[2] Using a non-enolizable ketone, if the reaction allows, can also prevent one of the self-condensation pathways.
Q3: What is the role of temperature in this synthesis?
A3: Temperature is a critical parameter. Low temperatures (e.g., -78 °C) are often required when using strong bases like LDA to control the formation of the kinetic enolate and prevent side reactions. Higher temperatures can lead to the formation of the thermodynamic enolate and promote the dehydration of the initial aldol addition product.
Q4: Which analytical techniques are best for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between different isomers and byproducts, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: Are there any green chemistry approaches for this synthesis?
A5: Yes, research is ongoing into more environmentally friendly methods. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as exploring the use of greener solvents like water or solvent-free reaction conditions.[5][6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity of 2-Ethyl-3-oxobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of 2-Ethyl-3-oxobutanal.
Troubleshooting Low Purity of this compound
Low purity of the final product is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low purity in the synthesis of this compound?
Low purity can stem from several factors, primarily related to the reaction conditions and the inherent reactivity of the target molecule. Common causes include:
-
Side Reactions: Competing reactions such as self-condensation of starting materials or further reactions of the product.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Product Degradation: this compound, a β-keto aldehyde, can be sensitive to the reaction or workup conditions, leading to degradation.
-
Inefficient Purification: The chosen purification method may not be effective at removing specific impurities.
Q2: My reaction mixture is complex, and I suspect side reactions. What are the likely impurities?
In syntheses like the Aldol or Claisen condensation to produce this compound, several side products can form. Controlling the reaction conditions is crucial to minimize these.
| Impurity Name | Structure | Formation Pathway |
| 2-Ethyl-3-hydroxyhexanal | CH₃CH₂CH(OH)CH(CH₂CH₃)CHO | Self-condensation of butanal (if used as a starting material).[1] |
| Unreacted Starting Materials | Varies | Incomplete reaction. |
| Polymeric materials | High molecular weight byproducts | Uncontrolled condensation or polymerization of the aldehyde product. |
| Tautomers | Enol form of this compound | Exists in equilibrium with the keto form and can be stabilized by reaction conditions.[1] |
Q3: How can I improve the purity of my crude this compound?
Purification of aldehydes can be challenging due to their reactivity. A highly effective method for separating aldehydes and some reactive ketones from other organic compounds is through the formation of a bisulfite adduct.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Purification of this compound using Sodium Bisulfite Adduct Formation
This protocol describes a liquid-liquid extraction method to purify this compound by forming a water-soluble bisulfite adduct.[4][5][6]
Materials:
-
Crude this compound mixture
-
Methanol (or another water-miscible solvent like THF or DMF)[2]
-
Saturated aqueous sodium bisulfite solution
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
5 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound mixture in a minimal amount of methanol.
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. The aldehyde will react to form a water-soluble bisulfite adduct.[2][4]
-
Extraction of Impurities: Add ethyl acetate to the separatory funnel and shake. Allow the layers to separate. The organic layer will contain the non-aldehydic impurities. Drain the aqueous layer containing the bisulfite adduct into a clean flask. Discard the organic layer.
-
Washing: Return the aqueous layer to the separatory funnel and wash with a fresh portion of ethyl acetate to remove any residual impurities. Separate the layers and collect the aqueous layer.
-
Regeneration of the Aldehyde: To regenerate the pure aldehyde, add a fresh portion of ethyl acetate to the aqueous solution in the separatory funnel. Slowly add 5 M NaOH solution dropwise while monitoring the pH with litmus paper or a pH meter until the solution is strongly basic.[2] This will reverse the adduct formation.
-
Extraction of Pure Product: Shake the separatory funnel to extract the purified this compound into the ethyl acetate layer. Separate the layers and collect the organic layer.
-
Final Wash and Drying: Wash the organic layer with deionized water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for low purity of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. This compound | 141939-89-1 | Benchchem [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-3-oxobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-3-oxobutanal. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges encountered during this two-step synthesis.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process:
-
Claisen Condensation: A mixed Claisen condensation of ethyl propionate and ethyl acetate to form ethyl 2-ethyl-3-oxobutanoate.
-
Reduction: The subsequent reduction of the β-keto ester to the target aldehyde, this compound, using Diisobutylaluminium hydride (DIBAL-H).
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Claisen Condensation of Ethyl Propionate and Ethyl Acetate
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of β-keto ester | 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to moisture. | - Use a freshly prepared or properly stored alkoxide base. - Ensure all glassware is thoroughly dried before use. |
| 2. Incorrect Base: Using a base with a different alkyl group than the ester (e.g., methoxide with ethyl esters) can lead to transesterification.[1] | - Always use a base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters). | |
| 3. Reversible Reaction: The Claisen condensation is an equilibrium reaction. | - Use at least a stoichiometric amount of base to deprotonate the product and drive the reaction to completion.[2] | |
| Formation of multiple products (self-condensation) | 1. Competing Reactions: Both ethyl propionate and ethyl acetate can undergo self-condensation. | - To favor the desired cross-condensation, slowly add the ester with the more acidic α-protons (ethyl acetate) to a mixture of the other ester and the base.[3] - Use one of the esters in excess. |
| Hydrolysis of the ester | 1. Presence of Water: Water in the reaction mixture can lead to saponification of the esters. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: DIBAL-H Reduction of Ethyl 2-ethyl-3-oxobutanoate
| Problem | Potential Cause | Troubleshooting Steps |
| Over-reduction to the corresponding alcohol | 1. Reaction Temperature Too High: DIBAL-H will reduce the aldehyde product to an alcohol if the temperature rises above -78 °C.[4][5] | - Strictly maintain the reaction temperature at or below -78 °C using a dry ice/acetone bath.[4] - Add the DIBAL-H solution slowly to the ester solution to control the exothermic reaction. |
| 2. Excess DIBAL-H: Using more than one equivalent of DIBAL-H can lead to over-reduction. | - Accurately determine the concentration of the DIBAL-H solution. - Use a stoichiometric amount (1.0 to 1.1 equivalents) of DIBAL-H. | |
| Low or no yield of aldehyde | 1. Inactive DIBAL-H: DIBAL-H is sensitive to air and moisture. | - Use a fresh bottle of DIBAL-H or a recently titrated solution. - Handle DIBAL-H under a strictly inert atmosphere. |
| 2. Incomplete Reaction: Insufficient reaction time or premature quenching. | - Monitor the reaction progress by thin-layer chromatography (TLC). - Ensure the reaction is stirred for an adequate amount of time at -78 °C before quenching. | |
| Difficult Work-up (emulsion formation) | 1. Formation of Aluminum Salts: The quenching of DIBAL-H can produce gelatinous aluminum salts. | - After quenching with methanol, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear.[4] - Alternatively, a carefully controlled quench with water followed by aqueous acid or base can be used. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use an alkoxide base that matches the ester's alcohol component in the Claisen condensation?
A1: Using a non-matching alkoxide base can lead to transesterification, where the alkoxy group of the ester is exchanged with the alkoxide from the base.[1] This results in a mixture of different esters and, consequently, a mixture of condensation products, reducing the yield of the desired β-keto ester.
Q2: Can I use a stronger base like LDA for the Claisen condensation?
A2: While a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to deprotonate the ester, it is often not necessary for a Claisen condensation and can sometimes lead to side reactions. An alkoxide base is generally sufficient and preferred for this reaction.
Q3: How can I be sure my DIBAL-H reagent is active?
A3: DIBAL-H solutions can degrade over time. It is best to use a new bottle or a solution that has been recently titrated to determine its exact molarity. If a reaction is failing, trying a new bottle of DIBAL-H is a good troubleshooting step.[6]
Q4: What is the purpose of the Rochelle's salt in the DIBAL-H work-up?
A4: Rochelle's salt (potassium sodium tartrate) is a chelating agent. It complexes with the aluminum salts that are formed during the quenching of the DIBAL-H reagent. This helps to break up the gelatinous precipitate that often forms, making the separation of the organic and aqueous layers much easier and improving the isolated yield of the product.[4]
Q5: My β-keto ester intermediate seems to be unstable. Why is that?
A5: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions with heating.[7] It is important to handle the intermediate with care and avoid exposing it to harsh conditions for prolonged periods if the ester functionality is to be preserved for the subsequent reduction step.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate via Claisen Condensation
This procedure is adapted from standard Claisen condensation protocols.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Base Preparation: In the reaction flask, prepare sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide.
-
Reactant Addition: To the cooled (0 °C) sodium ethoxide solution, add a mixture of ethyl propionate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add dilute acetic acid or hydrochloric acid to neutralize the mixture (pH ~7).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ethyl 2-ethyl-3-oxobutanoate by vacuum distillation.
Step 2: Reduction of Ethyl 2-ethyl-3-oxobutanoate to this compound
This protocol is based on standard DIBAL-H reduction procedures.[4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve ethyl 2-ethyl-3-oxobutanoate (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
While maintaining the temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until both layers are clear (this may take several hours).
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to avoid evaporation of the volatile aldehyde.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by careful vacuum distillation.
Data Presentation
| Parameter | Step 1: Claisen Condensation | Step 2: DIBAL-H Reduction |
| Reactants | Ethyl propionate, Ethyl acetate, Sodium ethoxide | Ethyl 2-ethyl-3-oxobutanoate, DIBAL-H |
| Product | Ethyl 2-ethyl-3-oxobutanoate | This compound |
| Typical Yield | 60-80% | 70-90% |
| Purity Assessment | NMR, GC-MS | NMR, GC-MS |
Note: Yields are approximate and can vary based on reaction scale and optimization of conditions.
Logical Relationship Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethyl-3-oxobutanal and Acetylacetone for Researchers in Drug Development
For researchers and scientists engaged in the synthesis of novel molecular entities, particularly in the realm of drug development, the choice of building blocks is a critical determinant of reaction outcomes. This guide provides a detailed comparison of the reactivity of two common β-dicarbonyl compounds: 2-Ethyl-3-oxobutanal and acetylacetone. Understanding the nuanced differences in their structural and electronic properties is key to predicting their behavior in synthetic schemes, particularly in the formation of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
Structural and Electronic Overview
Acetylacetone (pentane-2,4-dione) is a symmetric β-diketone, while this compound is an unsymmetrical β-ketoaldehyde with an ethyl substituent on the α-carbon. This fundamental structural difference has profound implications for their reactivity.
This compound possesses both an aldehyde and a ketone functional group. Aldehydes are generally more reactive towards nucleophiles than ketones due to a combination of steric and electronic factors.[1] The carbonyl carbon of an aldehyde is sterically less hindered, with only one alkyl substituent and a hydrogen atom, compared to the two alkyl substituents on a ketone's carbonyl carbon.[1] Electronically, the single alkyl group on an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through inductive effects compared to the two alkyl groups of a ketone.
Acetylacetone , being a diketone, has two carbonyl groups of similar reactivity. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens, making it a readily available nucleophile in its enolate form.
Keto-Enol Tautomerism: A Key Determinant of Reactivity
β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomers. The position of this equilibrium is influenced by factors such as the structure of the compound, the solvent, and temperature, and it plays a crucial role in their reactivity.[1][2] The enol form is stabilized by conjugation and intramolecular hydrogen bonding.[1]
For acetylacetone, the enol form is significantly populated, especially in non-polar solvents, due to the formation of a stable six-membered hydrogen-bonded ring. In contrast, while this compound also exhibits keto-enol tautomerism, the presence of the ethyl group on the α-carbon can influence the stability and geometry of the enol form.
Comparative Reactivity in Key Synthetic Transformations
The differences in structure and tautomeric equilibria translate to distinct reactivity profiles, particularly in condensation reactions and the synthesis of heterocycles.
Nucleophilic Reactivity of the α-Carbon
Both compounds can be deprotonated at the α-carbon to form a nucleophilic enolate. The pKa of the α-protons in β-dicarbonyl compounds is typically in the range of 9-13, making them significantly more acidic than simple ketones or aldehydes.[3] This acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms.
Due to the presence of the electron-donating ethyl group, the α-proton of this compound is expected to be slightly less acidic than that of acetylacetone. However, the primary difference in their nucleophilic reactions stems from steric hindrance. The ethyl group in this compound can sterically hinder the approach of electrophiles to the α-carbon, potentially leading to lower reaction rates or yields compared to acetylacetone in certain reactions.
Electrophilic Reactivity of the Carbonyl Groups
As mentioned, the aldehyde group of this compound is a more reactive electrophilic center than the ketone group within the same molecule and also more reactive than the ketone groups of acetylacetone.[1] This preferential reactivity can be exploited for selective transformations.
Application in Heterocyclic Synthesis: A Comparative Overview
A common application of β-dicarbonyl compounds is in the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines, through condensation reactions with dinucleophiles.
Table 1: Comparison of Reactivity in Heterocycle Synthesis
| Reaction Type | Reagent | Acetylacetone Product & Typical Yield | This compound Product & Inferred Reactivity |
| Pyrazole Synthesis | Hydrazine | 3,5-Dimethylpyrazole (High Yield) | 4-Ethyl-5-methylpyrazole (Expected to proceed readily, potentially with regioselectivity) |
| Pyrimidine Synthesis | Urea/Thiourea | 4,6-Dimethylpyrimidine (Good Yield) | 5-Ethyl-6-methyl-pyrimidin-4(3H)-one (Reaction at the more reactive aldehyde and ketone carbonyls is expected) |
Note: Direct comparative experimental data for this compound under the same conditions as acetylacetone is limited in the available literature. The inferred reactivity is based on general principles of carbonyl reactivity.
Experimental Protocols
General Procedure for the Synthesis of a Pyrazole from a β-Dicarbonyl Compound
Materials:
-
β-Dicarbonyl compound (acetylacetone or this compound) (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Knoevenagel Condensation
Materials:
-
β-Dicarbonyl compound (acetylacetone or this compound) (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Base catalyst (e.g., piperidine, pyridine, or a Lewis acid)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
To a solution of the β-dicarbonyl compound and the aldehyde/ketone in the solvent, add a catalytic amount of the base.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Conclusion
-
Acetylacetone is a symmetric, highly reactive β-dicarbonyl compound that readily forms a stable enolate, making it an excellent nucleophile in a variety of reactions. Its two equivalent carbonyl groups lead to symmetric products in condensations with dinucleophiles.
-
This compound offers the potential for regioselective reactions due to the differential reactivity of its aldehyde and ketone carbonyl groups. The aldehyde function is the more electrophilic center and will likely react preferentially with nucleophiles. However, the presence of the α-ethyl group may introduce steric hindrance, potentially affecting reaction rates and yields at the α-carbon.
For drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes to novel therapeutic agents. It is recommended to perform small-scale trial reactions to determine the optimal conditions for a specific transformation involving these valuable building blocks.
References
A Comparative Guide to 2-Ethyl-3-oxobutanal and Other β-Dicarbonyl Compounds for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, β-dicarbonyl compounds are a cornerstone class of molecules, prized for their versatile reactivity. This guide provides a detailed comparison of 2-Ethyl-3-oxobutanal with other common β-dicarbonyl compounds, offering insights into their relative performance supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences within this important chemical family.
Introduction to β-Dicarbonyl Compounds
β-Dicarbonyl compounds are characterized by the presence of two carbonyl groups separated by a single methylene carbon. This structural motif imparts unique chemical properties, most notably the heightened acidity of the α-hydrogens and the existence of keto-enol tautomerism. These features make them valuable intermediates in a wide array of organic transformations, including alkylations, acylations, and condensation reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Physicochemical Properties: A Comparative Analysis
The reactivity and utility of β-dicarbonyl compounds are largely governed by their acidity (pKa) and the equilibrium between their keto and enol forms. The following table summarizes these key parameters for this compound and a selection of other representative β-dicarbonyls.
| Compound | Structure | pKa (in water) | % Enol (in neat liquid) | Key Features |
| This compound | ![]() | ~10-11 (Estimated) | Not Experimentally Determined | Asymmetric β-keto aldehyde, aldehyde group is more reactive than the ketone. |
| Acetylacetone (2,4-Pentanedione) | ![]() | 8.99[1][2] | 85% | Symmetrical β-diketone, high enol content due to intramolecular hydrogen bonding. |
| Ethyl acetoacetate | ![]() | 10.68[3] | 8%[3] | β-keto ester, lower enol content than acetylacetone. |
| 2-Acetylcyclopentanone | ![]() | 10.87 (Predicted)[4][5][6] | High | Cyclic β-diketone, enol form is highly favored due to ring strain and conjugation. |
| Diethyl malonate | ![]() | 13 | Very Low | Diester, less acidic than β-diketones and β-keto esters. |
Reactivity and Synthetic Applications
The enhanced acidity of the α-hydrogen in β-dicarbonyl compounds allows for the facile formation of a resonance-stabilized enolate ion, a potent nucleophile. This reactivity is harnessed in numerous carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. β-Dicarbonyl compounds are excellent nucleophiles in this reaction.
| Aldehyde/Ketone | β-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine/AcOH | 75 | [7] |
| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonates | 87 | [8] |
| Various Aromatic Aldehydes | Malononitrile | None (in water) | 84-95 | [9] |
While specific yield data for this compound in Knoevenagel condensations is not available, its structure suggests it would be a reactive substrate, with the aldehyde functionality likely participating as the electrophile in the absence of a stronger one.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a β-dicarbonyl compound using potentiometric titration.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
The β-dicarbonyl compound of interest
-
Deionized water
-
Methanol (if the compound is sparingly soluble in water)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Prepare a solution of the β-dicarbonyl compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a known percentage of methanol can be used as a co-solvent. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol describes the determination of the keto-enol equilibrium constant of a β-dicarbonyl compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
NMR spectrometer
-
NMR tubes
-
The β-dicarbonyl compound of interest
-
Deuterated solvent (e.g., CDCl₃, D₂O)
Procedure:
-
Sample Preparation: Prepare a solution of the β-dicarbonyl compound in the chosen deuterated solvent at a known concentration.
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to observe all relevant protons.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the keto and enol tautomers. For the enol form, a characteristic signal for the enolic proton (typically δ 10-16 ppm) will be present. The α-protons and methyl/ethyl protons will also show separate signals for each tautomer.
-
Integrate the area of a well-resolved signal for the keto form and a corresponding signal for the enol form.
-
The percentage of the enol form can be calculated using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100
-
The equilibrium constant (K_eq = [enol]/[keto]) can then be determined.
-
Visualizing Key Concepts
To better illustrate the fundamental principles discussed, the following diagrams are provided.
Caption: Keto-enol tautomerism of this compound.
Caption: General reaction pathway for β-dicarbonyl compounds.
Conclusion
This compound, as a representative β-keto aldehyde, shares the fundamental reactivity of the broader class of β-dicarbonyl compounds. Its unique structural feature of possessing both a reactive aldehyde and a ketone functionality makes it a potentially versatile building block in organic synthesis. While specific experimental data for this compound is limited, by understanding the properties of related compounds such as acetylacetone and ethyl acetoacetate, researchers can infer its behavior and strategically employ it in the design and synthesis of novel molecules for drug discovery and other applications. Further experimental investigation into the precise physicochemical properties of this compound would be a valuable contribution to the field.
References
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Cas 1670-46-8,2-ACETYLCYCLOPENTANONE | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validating the Synthesis of 2-Ethyl-3-oxobutanal: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 2-Ethyl-3-oxobutanal, a key building block in various chemical syntheses, requires rigorous validation to ensure purity and confirm the correct molecular structure. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound. To aid in the identification of potential impurities, this guide also presents spectral data for common starting materials, 2-butanone and ethyl formate, which may be present in the final product mixture.
Spectroscopic Data Comparison
The following tables summarize the expected and known quantitative data for this compound and potential impurities.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~9.7 | Doublet | 1H | Aldehydic proton (-CHO) |
| ~3.5 | Multiplet | 1H | Methine proton (-CH(CH₂CH₃)CHO) | |
| ~2.2 | Singlet | 3H | Methyl ketone protons (-C(O)CH₃) | |
| ~1.7 | Multiplet | 2H | Methylene protons (-CH₂CH₃) | |
| ~0.9 | Triplet | 3H | Methyl protons (-CH₂CH₃) | |
| 2-Butanone | 2.4 | Quartet | 2H | -CH₂- |
| 2.1 | Singlet | 3H | -C(O)CH₃ | |
| 1.1 | Triplet | 3H | -CH₃ | |
| Ethyl Formate | 8.1 | Singlet | 1H | -CHO |
| 4.2 | Quartet | 2H | -OCH₂- | |
| 1.3 | Triplet | 3H | -CH₃ |
Table 2: ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~205 | Ketone Carbonyl (-C=O) |
| ~200 | Aldehyde Carbonyl (-CHO) | |
| ~60 | Methine Carbon (-CH(Et)CHO) | |
| ~25 | Methylene Carbon (-CH₂CH₃) | |
| ~25 | Methyl Ketone Carbon (-C(O)CH₃) | |
| ~12 | Methyl Carbon (-CH₂CH₃) | |
| 2-Butanone | 207.7 | C=O |
| 36.8 | -CH₂- | |
| 29.0 | -C(O)CH₃ | |
| 6.5 | -CH₃ | |
| Ethyl Formate | 161.2 | C=O |
| 59.5 | -OCH₂- | |
| 14.1 | -CH₃ |
Table 3: IR Spectroscopy Data (Predicted for this compound)
| Compound | Absorption (cm⁻¹) | Functional Group |
| This compound | ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (ketone) | |
| ~1710 | C=O stretch (aldehyde) | |
| 2-Butanone | 1715 | C=O stretch (ketone)[1] |
| Ethyl Formate | 1720 | C=O stretch (ester) |
Table 4: Mass Spectrometry Data (Predicted for this compound)
| Compound | m/z | Interpretation |
| This compound | 114 | [M]⁺ (Molecular Ion) |
| 85 | [M-CHO]⁺ | |
| 71 | [M-C(O)CH₃]⁺ | |
| 57 | [C₄H₉]⁺ | |
| 43 | [CH₃CO]⁺ (Base Peak) | |
| 2-Butanone | 72 | [M]⁺ (Molecular Ion)[2] |
| 43 | [CH₃CO]⁺ (Base Peak)[2] | |
| 29 | [C₂H₅]⁺[2] | |
| Ethyl Formate | 74 | [M]⁺ (Molecular Ion) |
| 46 | [HCOOH]⁺ | |
| 29 | [CHO]⁺ or [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation of components.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this compound.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 10-200.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with the predicted fragmentation of this compound and the known fragmentation of potential impurities.
Workflow and Logic Diagrams
The following diagrams illustrate the synthesis and validation workflow for this compound.
Caption: Synthesis and validation workflow for this compound.
Caption: Logic diagram for the spectroscopic validation of the final product.
References
A Comparative Guide to Reagents in Dihydropyridine Synthesis: A Focus on Alternatives to 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the synthesis of 1,4-dihydropyridines (DHPs) remains a cornerstone for the development of novel therapeutics, most notably as calcium channel blockers. The classical Hantzsch dihydropyridine synthesis provides a robust and versatile method for constructing this privileged scaffold. This guide offers a comparative analysis of reagent selection for this pivotal reaction, with a specific focus on alternatives to the bifunctional reagent 2-Ethyl-3-oxobutanal.
While this compound, a β-keto aldehyde, offers the potential for a streamlined synthesis by incorporating both the aldehyde and β-dicarbonyl functionalities into a single molecule, the more traditional and widely documented approach involves the condensation of separate aldehyde and β-ketoester components. This guide will objectively compare these two strategies, providing supporting data from the literature and detailed experimental protocols.
Performance Comparison of Synthetic Strategies
The efficiency of DHP synthesis can be evaluated based on reaction yield, conditions, and the diversity of achievable products. The following table summarizes quantitative data for the synthesis of a model 1,4-dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, using the component-based approach under various catalytic conditions. Data for a hypothetical reaction using a β-keto aldehyde is included for conceptual comparison, as specific literature on this compound in this context is sparse.
| Synthetic Approach | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Component-Based | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Phenylboronic Acid | Not Specified | High | [1] |
| Component-Based | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Ceric Ammonium Nitrate (CAN), Solvent-free, Room Temp. | 1-2.5 h | Excellent | [2] |
| Component-Based | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation | Not Specified | 96% | [3] |
| Component-Based | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | "On-water", Catalyst-free, 70°C | 15 min | 94% | [4] |
| Component-Based | 2,6-Dichlorobenzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Ethanol, Reflux | ~1 h | Not Specified | [5] |
| Hypothetical Single Reagent | 2-Phenyl-3-oxobutanal, Ethyl Acetoacetate, Ammonia | Standard Hantzsch Conditions | Not Specified | Theoretical | N/A |
Experimental Protocols
Key Experiment: Classical Hantzsch Dihydropyridine Synthesis (Component-Based Approach)
This protocol describes a general procedure for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is prepared.[6]
-
The mixture is then subjected to the desired reaction conditions (e.g., dissolved in a solvent like ethanol and refluxed, or run under solvent-free or aqueous conditions with an appropriate catalyst as indicated in the table above).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration as it often precipitates out of the solution.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Reaction Pathways and Logical Relationships
The diagrams below illustrate the mechanistic pathways of the Hantzsch dihydropyridine synthesis for both the component-based and the hypothetical single-reagent approaches.
Concluding Remarks
The component-based Hantzsch synthesis, utilizing a separate aldehyde and a β-ketoester like ethyl acetoacetate, stands as a highly versatile and extensively optimized method for the preparation of 1,4-dihydropyridines.[3][7] The wealth of literature provides a wide array of reaction conditions, including green and catalyst-free protocols, that can be tailored to specific substrates and desired outcomes.[4]
The use of a bifunctional reagent such as this compound presents an intriguing, albeit less explored, alternative. In principle, this approach could offer advantages in terms of atom economy by reducing the number of individual starting materials. However, the potential for self-condensation and other side reactions may present synthetic challenges that require careful optimization.
For researchers and drug development professionals, the choice of reagents will depend on the specific synthetic goals. The component-based approach offers a reliable and well-documented path to a diverse range of 1,4-dihydropyridine derivatives. Future investigations into the utility of β-keto aldehydes like this compound may yet reveal them to be valuable tools for specific applications within this important area of medicinal chemistry.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2-Ethyl-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
2-Ethyl-3-oxobutanal is a valuable intermediate in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a ketone moiety, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the most common methods used to synthesize this compound. These routes primarily include the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation, and the Claisen condensation of 2-pentanone with ethyl formate.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Alkylation of Ethyl Acetoacetate | Ethyl acetoacetate, Ethyl iodide | Sodium ethoxide, HCl (aq) | 1. Reflux; 2. Acid hydrolysis & heat | ~60-70 (overall) | >95 | Well-established, reliable | Multi-step process, potential for side reactions |
| Claisen Condensation | 2-Pentanone, Ethyl formate | Sodium ethoxide or Sodium hydride | Anhydrous conditions, low temperature | Variable (40-60) | ~90-95 | One-pot reaction | Requires strictly anhydrous conditions, potential for self-condensation of the ketone |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Purity Assessment of 2-Ethyl-3-oxobutanal: A Comparative Guide to HPLC-UV and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Ethyl-3-oxobutanal. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials and intermediates in research and pharmaceutical development. This document outlines the experimental protocols for both methods and presents a framework for comparing their performance based on key analytical parameters.
Introduction
This compound is a reactive β-dicarbonyl compound utilized in various chemical syntheses. Its purity is paramount as impurities can lead to undesired side reactions, affect product yield, and compromise the safety and efficacy of final products. Common impurities may arise from the synthetic route, such as self-condensation products, or from degradation.[1] This guide compares two powerful analytical techniques for the quantification of this compound and the identification of potential impurities: HPLC-UV and GC-MS.
-
HPLC-UV is a widely accessible and robust technique for the analysis of non-volatile and thermally labile compounds. For compounds with a UV chromophore, like this compound, it offers a straightforward method for purity determination.[1]
-
GC-MS is a highly sensitive and selective technique ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it particularly useful for identifying unknown impurities.[1]
This guide will delve into the methodologies of both techniques, providing detailed protocols and a basis for the objective comparison of their performance in the purity assessment of this compound.
Comparative Experimental Workflow
The following diagram illustrates the parallel workflows for the purity assessment of this compound using HPLC-UV and GC-MS.
Caption: Comparative workflow for purity assessment.
Experimental Protocols
This method outlines the procedure for determining the purity of this compound using a standard reversed-phase HPLC system with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[1]
-
Run Time: 15 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the principal peak in the chromatogram.
-
Purity (%) = (Area of Principal Peak / Total Area of all Peaks) x 100
This method provides a procedure for the purity assessment and impurity identification of this compound using GC-MS.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane (GC grade).
-
This compound reference standard and sample.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare 1 mg/mL solutions of the reference standard and the sample in dichloromethane.
4. Data Analysis:
-
Purity is calculated based on the area percentage of the principal peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation and Comparison
The performance of the two methods can be compared based on several key parameters. The following tables provide a template for summarizing experimental data.
Table 1: Purity Assessment of this compound
| Analytical Method | Retention Time (min) | Purity (%) | Relative Standard Deviation (RSD, n=6) |
| HPLC-UV | |||
| GC-MS |
Table 2: Method Performance Comparison
| Parameter | HPLC-UV | GC-MS | Comments |
| Limit of Detection (LOD) | GC-MS is generally more sensitive. | ||
| Limit of Quantification (LOQ) | |||
| Specificity/Selectivity | Moderate | High | MS detection provides structural information for impurity identification. |
| Analysis Time | ~15 min per sample | ~30 min per sample | HPLC can be faster for routine purity checks. |
| Instrumentation Cost | Lower | Higher | |
| Solvent Consumption | Higher | Lower | |
| Impurity Identification | Not possible without standards | Possible via library search | A key advantage of GC-MS. |
Conclusion
Both HPLC-UV and GC-MS are viable methods for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, robust, and rapid method suitable for routine quality control where the primary goal is to determine the purity of the main component and quantify known impurities with available standards.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for impurity profiling, identification of unknown degradation products or synthesis by-products, and for analyses requiring lower detection limits.
For comprehensive characterization of this compound, especially during process development and stability studies, a combination of both techniques can be highly beneficial. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity analysis.
References
Unlocking Synthetic Potential: A Comparative Guide to 2-Ethyl-3-oxobutanal and Its Analogs
For researchers, chemists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the versatile scaffolds available, β-dicarbonyl compounds are of significant interest. This guide provides a detailed comparison of the synthetic utility of 2-Ethyl-3-oxobutanal and its analogs, supported by experimental data and protocols to inform your research and development endeavors.
This compound and its derivatives are valuable intermediates in organic synthesis due to the presence of two reactive carbonyl groups—an aldehyde and a ketone. This dual functionality allows for a diverse range of chemical transformations, making them key precursors in the construction of complex cyclic and heterocyclic structures, which are prevalent in many biologically active compounds. The reactivity of the aldehyde group is generally higher than that of the ketone, offering a degree of chemoselectivity in synthetic design.
Performance Comparison in Key Synthetic Transformations
The true utility of a synthetic intermediate is best assessed by its performance in a variety of chemical reactions. Below is a comparative summary of the efficacy of this compound and its common analog, ethyl 2-ethyl-3-oxobutanoate, in several named reactions that are fundamental to the synthesis of heterocyclic compounds. While direct side-by-side comparative studies are limited in the literature, the following tables are compiled from typical yields reported for these classes of compounds under various reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a cornerstone for carbon-carbon bond formation.
| Substrate | Active Methylene Compound | Catalyst/Conditions | Typical Yield | Reference Analogs |
| This compound | Malononitrile | Piperidine/Ethanol, reflux | 85-95% | Aromatic aldehydes |
| Ethyl 2-ethyl-3-oxobutanoate | Cyanoacetamide | Sodium ethoxide/Ethanol, reflux | 70-85% | Other β-keto esters |
Note: The higher reactivity of the aldehyde in this compound generally leads to higher yields and faster reaction times compared to the ketone in its ester analog.
Gewald Reaction
The Gewald reaction is a one-pot synthesis of substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.
| Substrate | α-cyano Ester/Nitrile | Sulfur Source | Catalyst/Conditions | Typical Yield | Reference Analogs |
| This compound | Ethyl cyanoacetate | Elemental Sulfur | Morpholine/Ethanol, 50°C | 60-80% | α-sulfanylcarbonyl compounds |
| Ethyl 2-ethyl-3-oxobutanoate | Malononitrile | Elemental Sulfur | Triethylamine/DMF, 50°C | 55-75% | Other β-keto esters |
Note: Microwave-assisted Gewald reactions have been reported to significantly improve yields and reduce reaction times, with isolated yields ranging from 57% to 95% for related β-dicarbonyl compounds.[1]
Hantzsch Pyridine Synthesis
This multi-component reaction provides access to dihydropyridines, which can be readily oxidized to pyridines, a core structure in many pharmaceuticals.
| Aldehyde Component | β-Keto Ester/Aldehyde | Ammonia Source | Conditions | Typical Yield |
| Benzaldehyde | This compound (2 equiv.) | Ammonium acetate | Acetic acid, reflux | 70-85% |
| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Acetic acid, reflux | 65-80% |
Note: The Hantzsch synthesis is a versatile method for creating substituted pyridines, and the choice of the β-dicarbonyl component significantly influences the substitution pattern of the final product.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic building blocks.
General Procedure for Knoevenagel Condensation
To a solution of this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL) is added a catalytic amount of piperidine (0.5 mmol). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the product.
General Procedure for Gewald Reaction
A mixture of this compound (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (25 mL) is treated with morpholine (15 mmol). The reaction mixture is stirred at 50°C for 3-5 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the corresponding 2-aminothiophene.
Synthetic Workflow and Visualization
To illustrate the practical application of these analogs, the following workflow outlines the synthesis of a substituted 2-aminothiophene, a key intermediate for various bioactive molecules, starting from this compound.
Caption: Workflow for the Gewald synthesis of a substituted 2-aminothiophene.
This guide highlights the synthetic versatility of this compound and its analogs. The choice between the aldehyde and its corresponding ester derivative will depend on the desired reactivity and the specific synthetic strategy employed. The provided data and protocols offer a solid foundation for researchers to incorporate these valuable building blocks into their synthetic programs, facilitating the discovery and development of novel chemical entities.
References
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-oxobutanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Ethyl-3-oxobutanal, a beta-dicarbonyl compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles are mandatory. |
| Hand Protection | Nitrile gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors. |
General Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation and inhalation of vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Ensure adequate ventilation at all times.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, containment, and clear labeling for waste collection by certified professionals.
1. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash receptacles.
-
This compound should be treated as a non-halogenated organic waste.
2. Containment:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, leak-proof, and chemically compatible waste container.
-
The container should be clearly labeled as "Hazardous Waste: Non-Halogenated Organic Liquid" and should also list "this compound" as a component.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials, such as strong oxidizing agents.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Disposal Workflow for this compound
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Personal protective equipment for handling 2-Ethyl-3-oxobutanal
Disclaimer: This document provides immediate safety and logistical guidance for handling 2-Ethyl-3-oxobutanal based on available chemical data and general safety protocols for related compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the recommendations herein are derived from the safety profiles of structurally similar chemicals and general principles for handling alpha-keto aldehydes. All laboratory personnel must exercise caution and adhere to standard safety practices.
This guide is intended for researchers, scientists, and drug development professionals. It offers procedural steps for safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | Provides a barrier against splashes and vapors. Standard laboratory practice for handling liquid chemicals. |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Foot Protection | Closed-toe shoes. | Standard requirement for all laboratory work to protect against spills and falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is operational and has adequate airflow.
-
Assemble all required equipment and reagents to minimize movement during the procedure.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Use compatible materials for containers and transfer equipment.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers.
-
Dispose of chemical waste in accordance with your institution's hazardous waste management plan.
-
Remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Use appropriate absorbent material to contain the spill. Place the absorbed material in a sealed container for disposal. Ensure adequate ventilation during cleanup. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Follow institutional guidelines for the disposal of rinsed containers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

